molecular formula C9H8O2 B188539 5-Hydroxy-1-indanone CAS No. 3470-49-3

5-Hydroxy-1-indanone

货号: B188539
CAS 编号: 3470-49-3
分子量: 148.16 g/mol
InChI 键: ZRKQOVXGDIZYDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxy-1-indanone is a 1-indanone derivative.>

属性

IUPAC Name

5-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKQOVXGDIZYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283404
Record name 5-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-49-3
Record name 3470-49-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Hydroxy-1-indanone from 5-Methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 5-hydroxy-1-indanone, a valuable intermediate in medicinal chemistry and organic synthesis, from its precursor, 5-methoxy-1-indanone. This process, centered on the demethylation of an aryl methyl ether, is a critical transformation in the synthesis of various biologically active molecules. This document provides a comparative analysis of common synthetic methods, detailed experimental protocols, and a visual representation of the synthetic workflow.

Comparative Analysis of Synthetic Methods

The conversion of 5-methoxy-1-indanone to this compound is primarily achieved through O-demethylation. The selection of the demethylating agent is crucial and often depends on factors such as substrate sensitivity, desired yield, and scalability. The most prevalent methods employ Lewis acids, such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃).

Method Reagent Solvent Temperature Reaction Time Yield Reference
Method 1Aluminum Chloride (AlCl₃)BenzeneReflux5 hours90%[1]
Method 2Boron Tribromide (BBr₃)Dichloromethane (DCM)0°C to Room TempOvernight82% (General)[2]
Method 3Hydrobromic Acid (HBr)Acetic Acid (optional)~130°CVariableNot Specified[3]

Note: The yield for Method 2 is based on a general procedure for O-demethylation using BBr₃ and may vary for this specific substrate. Method 3 represents a harsher, Brønsted acid-catalyzed approach that may not be suitable for sensitive substrates.[3]

Experimental Protocols

Method 1: Demethylation using Aluminum Chloride (AlCl₃)

This protocol is a robust and high-yielding method for the synthesis of this compound.[1]

Materials:

  • 5-methoxy-1-indanone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene

  • Ethyl acetate

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml), add anhydrous aluminum chloride (4 g, 31 mmol).

  • Heat the mixture at reflux for 5 hours.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Evaporate the organic phase under reduced pressure.

  • Purify the crude product by flash chromatography using a solvent system of CH₂Cl₂/CH₃CN (90/10) to yield this compound as a yellow solid (1.65 g, 90% yield).[1]

Method 2: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers.[2][3] The following is a general but detailed protocol that can be adapted for the demethylation of 5-methoxy-1-indanone.

Materials:

  • 5-methoxy-1-indanone

  • Boron Tribromide (BBr₃) solution in Dichloromethane (DCM) (e.g., 1M)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-methoxy-1-indanone (1.0 eq) in dry DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (typically 1.1 to 3.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of water or ice.[2][4]

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Logical Workflow of the Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from 5-methoxy-1-indanone via demethylation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Demethylation Reaction cluster_workup Work-up & Purification cluster_product Final Product 5_methoxy_1_indanone 5-Methoxy-1-indanone Reaction Reaction Vessel 5_methoxy_1_indanone->Reaction Add to Quenching Quenching Reaction->Quenching Transfer Reagent Demethylating Agent (e.g., AlCl₃ or BBr₃) Reagent->Reaction Add to Solvent Anhydrous Solvent (e.g., Benzene or DCM) Solvent->Reaction Add to Extraction Extraction Quenching->Extraction Proceed to Purification Purification (e.g., Chromatography) Extraction->Purification Proceed to 5_hydroxy_1_indanone This compound Purification->5_hydroxy_1_indanone Yields Demethylation_Mechanism Start 5-Methoxy-1-indanone + BBr₃ Complex Lewis Acid-Base Adduct Formation Start->Complex Intermediate Oxonium Intermediate Formation Complex->Intermediate Attack Nucleophilic Attack by Bromide on Methyl Group Intermediate->Attack Cleavage C-O Bond Cleavage Attack->Cleavage Borate Alkoxydibromoborane Intermediate Cleavage->Borate Hydrolysis Aqueous Work-up (Hydrolysis) Borate->Hydrolysis Product This compound Hydrolysis->Product

References

Navigating the Synthesis of 5-Hydroxy-1-indanone: A Technical Guide to Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Hydroxy-1-indanone, a key building block in the synthesis of various pharmaceuticals and biologically active compounds, has garnered significant attention in the field of medicinal chemistry. Its versatile structure serves as a scaffold for the development of novel therapeutic agents. This in-depth technical guide explores and compares several novel synthetic routes for this compound, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most efficient and practical approach for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound has traditionally been approached through methods such as the demethylation of 5-methoxy-1-indanone or the intramolecular cyclization of 3-(3-hydroxyphenyl)propanoic acid. While effective, these routes can suffer from drawbacks like harsh reaction conditions, the formation of isomeric byproducts, and difficulties in purification. This guide focuses on more recent and innovative strategies designed to overcome these challenges, offering improved yields, selectivity, and operational simplicity.

The discussed methodologies include a multi-step synthesis commencing from 2,6-dibromophenol, a highly efficient "one-pot" procedure from anisole, and the classic demethylation of 5-methoxy-1-indanone for comparison.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic RouteStarting MaterialKey ReagentsOverall YieldPurityReference
Route 1: From 2,6-dibromophenol 2,6-dibromophenol3-chloropropionyl chloride, Lewis acid, Pd/C, H₂~80%High[1]
Route 2: "One-pot" from Anisole Anisole3-chloropropionyl chloride, AlCl₃/LiClHighGood[2]
Route 3: Demethylation 5-Methoxy-1-indanoneAlCl₃90%High[3]

Detailed Experimental Protocols and Workflows

This section provides a detailed breakdown of the experimental procedures for each synthetic route, accompanied by workflow diagrams generated using Graphviz (DOT language) to visually represent the reaction sequence.

Route 1: Synthesis from 2,6-dibromophenol

This innovative route utilizes a protecting group strategy to achieve high selectivity for the desired 5-hydroxy isomer. The synthesis proceeds in three main steps: acylation, intramolecular Friedel-Crafts cyclization, and deprotection-dehalogenation.

Experimental Protocol:

  • Synthesis of 3-chloro-1-(2,6-dibromophenoxy)propan-1-one (Intermediate II): To a solution of 2,6-dibromophenol (0.1 mol) in a suitable solvent, add 3-chloropropionyl chloride (0.11 mol) and a Lewis acid catalyst (e.g., AlCl₃, 0.12 mol) at 0°C. The reaction mixture is stirred for 2-4 hours, after which it is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the intermediate.

  • Synthesis of 4,6-dibromo-5-hydroxy-1-indanone (Intermediate III): The crude intermediate from the previous step is dissolved in a high-boiling point solvent, and a Lewis acid (e.g., AlCl₃) is added portion-wise at an elevated temperature (e.g., 140-160°C). The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

  • Synthesis of this compound (Final Product): The dibrominated indanone intermediate (1 eq) is dissolved in a suitable solvent (e.g., ethanol), and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.[1]

Workflow Diagram:

Route_1_Workflow start 2,6-dibromophenol + 3-chloropropionyl chloride step1 Acylation (Lewis Acid) start->step1 intermediate1 3-chloro-1-(2,6-dibromophenoxy)propan-1-one step1->intermediate1 step2 Intramolecular Friedel-Crafts Cyclization (Lewis Acid) intermediate1->step2 intermediate2 4,6-dibromo-5-hydroxy-1-indanone step2->intermediate2 step3 Debromination (Pd/C, H₂) intermediate2->step3 end This compound step3->end

Workflow for the synthesis of this compound from 2,6-dibromophenol.
Route 2: "One-pot" Synthesis from Anisole

This streamlined approach offers a significant advantage in terms of operational simplicity and efficiency by combining multiple transformations into a single reaction vessel. The process involves a Friedel-Crafts acylation, an intramolecular Friedel-Crafts alkylation, and a demethylation step.[2]

Experimental Protocol:

  • One-pot Reaction: In a reaction vessel, a mixture of a Lewis acid catalyst, such as a multi-component system of AlCl₃/LiCl, is prepared in a suitable solvent like dichloromethane. Anisole (1 eq) is added to this mixture.

  • 3-Chloropropionyl chloride (1.1 eq) is then added dropwise to the reaction mixture at room temperature. The reaction is stirred for 8-12 hours.

  • Following the initial acylation, the solvent is removed, and the reaction mixture is heated to a higher temperature (typically 120-150°C) to promote the intramolecular cyclization and demethylation.

  • After cooling, the reaction is quenched with ice-water and acidified. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.[2]

Workflow Diagram:

"One-pot" synthesis of this compound from anisole.
Route 3: Demethylation of 5-Methoxy-1-indanone

This classical and straightforward method is often used for the synthesis of this compound when the methoxy precursor is readily available. The core of this synthesis is the cleavage of the aryl methyl ether.

Experimental Protocol:

  • Demethylation Reaction: To a solution of 5-methoxy-1-indanone (1 eq) in a suitable solvent (e.g., dichloromethane or benzene), add a strong Lewis acid, most commonly aluminum chloride (AlCl₃, 2-3 eq), at 0°C.

  • The reaction mixture is then allowed to warm to room temperature or heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with ice-water and acidified with dilute HCl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to give pure this compound.[3]

Workflow Diagram:

Route_3_Workflow start 5-Methoxy-1-indanone step1 Demethylation (AlCl₃) start->step1 end This compound step1->end

Synthesis of this compound via demethylation.

Conclusion

The choice of a synthetic route for this compound will depend on various factors, including the availability of starting materials, desired scale of production, and the importance of operational simplicity versus overall yield. The synthesis from 2,6-dibromophenol offers a highly selective route, minimizing the formation of unwanted isomers. The "one-pot" synthesis from anisole stands out for its efficiency and reduced number of unit operations, making it an attractive option for larger-scale production. The demethylation of 5-methoxy-1-indanone remains a reliable and high-yielding method, provided the starting material is accessible. This guide provides the necessary technical details for researchers to make an informed decision and to successfully implement these novel synthetic strategies in their work.

References

5-Hydroxy-1-indanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Characterization, and Biological Significance of a Key Pharmaceutical Intermediate

Introduction

5-Hydroxy-1-indanone is a key chemical intermediate recognized for its role in the synthesis of a variety of pharmacologically active molecules. Its unique structural framework, featuring a bicyclic system with both a ketone and a hydroxyl group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, characterization methods, and biological significance of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound, with the empirical formula C₉H₈O₂, is a white to light yellow crystalline powder.[1] A thorough understanding of its chemical and physical properties is fundamental for its application in synthesis and drug design.

PropertyValueReferences
Molecular Formula C₉H₈O₂[2][3][4]
Molecular Weight 148.16 g/mol [2][3]
CAS Number 3470-49-3[2]
Melting Point 175 °C (decomposes)
Boiling Point 343.8 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
pKa 8.15 ± 0.20
Appearance White to light yellow crystal powder[1]
SMILES C1CC(=O)C2=C1C=C(C=C2)O[4]
InChI InChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic data are characteristic of the compound:

  • ¹H NMR (DMSO-d₆): δ 2.58-2.67 (m, 2H), 2.94-3.01 (m, 2H), 6.79 (dd, 1H), 6.84 (s, 1H), 7.47 (d, 1H).

  • ¹³C NMR: A reference spectrum for 5-hydroxy-2,3-dihydroinden-1-one is available and serves as a primary tool for structural confirmation.[5]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 148, corresponding to the molecular weight of the compound.[7] Fragmentation patterns would likely involve the loss of CO (m/z 28) and other characteristic fragments of the indanone core.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable characterization of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol, followed by a Lewis acid-catalyzed cyclization and subsequent debromination.[8] Another method involves the intramolecular Friedel-Crafts acylation of 3-(m-hydroxyphenyl)propionic acid.

Purification Workflow:

G crude Crude this compound tlc Thin Layer Chromatography (TLC) (Solvent system: e.g., Chloroform/Acetone 80:20) crude->tlc Purity Check flash Flash Column Chromatography (Silica Gel) tlc->flash Purification pure Pure this compound flash->pure Isolation

A typical workflow for the purification of this compound.[7]
Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of indanone enantiomers. A typical method might employ a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.[1] For chiral separations, a Daicel Chiralcel OD column with an isocratic mobile phase of isopropanol in hexane can be utilized.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of indanone derivatives. A common protocol involves using a capillary column such as a DB-5ms. The temperature program typically starts at a lower temperature (e.g., 70°C) and is ramped up to a higher temperature (e.g., 300°C).[10] Derivatization may be necessary for certain aminoindane derivatives to improve chromatographic properties.[11]

Biological Significance and Drug Development

The indanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[12] this compound serves as a crucial starting material for the synthesis of compounds targeting various diseases.

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Simplified AChE Inhibition Pathway:

ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Indanone_Derivative Indanone Derivative Indanone_Derivative->AChE Inhibits

Indanone derivatives can inhibit the breakdown of acetylcholine.[12]
Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been used in the synthesis of β-amino alcohol derivatives that act as potent inhibitors of Angiotensin-Converting Enzyme (ACE).[13] ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure.

Simplified ACE Inhibition Pathway:

Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Converted by Angiotensin_II Angiotensin II (Vasoconstrictor) ACE->Angiotensin_II Vasodilation Vasodilation Angiotensin_II->Vasodilation Prevents Indanone_Derivative Indanone Derivative Indanone_Derivative->ACE Inhibits

Indanone derivatives can block the production of angiotensin II.[2]

Conclusion

This compound is a compound of significant interest in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an invaluable precursor for the synthesis of a diverse range of biologically active molecules. This guide has provided a detailed overview of its chemical characteristics, analytical methodologies for its characterization, and its role as a building block for potent enzyme inhibitors. A thorough understanding of these aspects is crucial for leveraging the full potential of this compound in the development of novel therapeutics.

References

5-Hydroxy-1-indanone: A Technical Guide to its Potential Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-indanone is a bicyclic aromatic ketone that serves as a crucial structural motif and synthetic intermediate in the development of various biologically active compounds. While research directly investigating the specific mechanisms of action of this compound is limited, the broader class of indanone derivatives has demonstrated significant pharmacological potential across multiple therapeutic areas. This technical guide consolidates the known biological activities of the indanone scaffold, presenting potential mechanisms through which this compound may exert its effects. The information herein is extrapolated from studies on structurally related indanone derivatives and provides a framework for future investigation into the therapeutic promise of this compound.

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of drugs such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] Derivatives of the indanone scaffold have been explored for their anti-inflammatory, neuroprotective, anticancer, antimicrobial, and antiviral properties.[1][2] These activities are often attributed to the ability of the indanone ring system to interact with various biological targets, including enzymes and signaling proteins.

Potential Mechanisms of Action

Based on the activities of its derivatives, this compound could potentially exhibit a range of biological effects. The primary proposed mechanisms of action for the indanone scaffold include enzyme inhibition and modulation of inflammatory signaling pathways.

Enzyme Inhibition

The indanone nucleus is a versatile scaffold for the design of enzyme inhibitors.[3] Key enzymes targeted by indanone derivatives include monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), both of which are significant in the pathophysiology of neurodegenerative diseases.[3] Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for proper neuronal function.[3]

Modulation of Inflammatory Pathways

Derivatives of 1-indanone have been shown to possess potent anti-inflammatory properties.[4] These effects are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By inhibiting these pathways, indanone derivatives can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]

Recent studies on other indanone derivatives have also pointed towards the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Quantitative Data on Indanone Derivatives

Table 1: Enzyme Inhibition by Indanone Derivatives

Compound/DerivativeTarget EnzymeIC50 ValueReference
DonepezilAcetylcholinesterase (AChE)Not specified in provided texts[1]
Indanone Derivative 9 Acetylcholinesterase (AChE)14.8 nM[6]
Indanone Derivative 14 Acetylcholinesterase (AChE)18.6 nM[6]

Table 2: Anti-inflammatory Activity of Indanone Derivatives

Compound/DerivativeAssayEndpointResultReference
2-benzylidene-1-indanone 4d LPS-stimulated RAW 264.7 macrophagesTNF-α inhibition83.73%[1]
2-benzylidene-1-indanone 4d LPS-stimulated RAW 264.7 macrophagesIL-6 inhibition69.28%[1]
Indanone from F. adenophyllaHeat-induced hemolysisInhibition of RBC lysis (100 µM)72.82 ± 4.36%[5]

Table 3: Anti-diabetic Activity of an Indanone Derivative

Compound/DerivativeAssayEndpointResultReference
Indanone from F. adenophyllaGlucose uptake by yeast cells% Glucose uptake (100 µM)76.59 ± 1.62%[5]

Experimental Protocols

The following are representative experimental protocols used to evaluate the biological activities of indanone derivatives. These methodologies can be adapted for the investigation of this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol is based on the evaluation of 2-benzylidene-1-indanone derivatives in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[4]

  • Cell Culture: Murine primary macrophages are plated at a density of 5.0 x 10^5 cells/plate and incubated overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Cells are pre-treated with the test compound (e.g., 10 µM in DMSO) or vehicle (DMSO) for 30 minutes.

  • Stimulation: Macrophages are then stimulated with LPS (0.5 µg/mL) for 24 hours.

  • Cytokine Measurement: The culture media is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Normalization: Cytokine levels are normalized to the total protein concentration in the cell lysates.

Heat-Induced Hemolysis Inhibition Assay

This protocol is adapted from a study on an indanone derivative isolated from Fernandoa adenophylla.[5]

  • Preparation of Red Blood Cell (RBC) Suspension: A 10% (v/v) suspension of human red blood cells in isosaline is prepared.

  • Reaction Mixture: The reaction mixture consists of 1 mL of the test compound at various concentrations (e.g., 10-100 µM) and 1 mL of the 10% RBC suspension.

  • Incubation: The mixtures are incubated in a water bath at 56°C for 30 minutes.

  • Centrifugation: After incubation, the tubes are cooled and centrifuged at 2500 rpm for 5 minutes.

  • Measurement of Hemolysis: The absorbance of the supernatant, which contains the hemoglobin, is measured spectrophotometrically at 560 nm.

  • Calculation: The percentage inhibition of hemolysis is calculated by comparing the absorbance of the test samples with that of a control (without the compound).

Glucose Uptake by Yeast Cells Assay

This protocol is based on the investigation of an indanone derivative for its anti-diabetic potential.[5]

  • Yeast Culture Preparation: A 10% (v/v) suspension of baker's yeast in distilled water is prepared and incubated for 30 minutes at 37°C.

  • Reaction Mixture: 1 mL of a glucose solution (e.g., 5 mM) and 1 mL of the test compound at various concentrations (e.g., 5-100 µM) are added to 1 mL of the yeast suspension.

  • Incubation: The mixture is incubated for 60 minutes at 37°C.

  • Centrifugation: The tubes are centrifuged at 2500 rpm for 5 minutes.

  • Glucose Estimation: The amount of glucose remaining in the supernatant is estimated using a standard spectrophotometric method.

  • Calculation: The percentage increase in glucose uptake by the yeast cells is calculated by comparing the glucose levels in the test samples with a control (without the compound).

Visualizations

The following diagrams illustrate key concepts related to the potential mechanisms of action and experimental investigation of this compound.

G Potential Anti-inflammatory Signaling Pathway of Indanone Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Indanone Indanone Derivative Indanone->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by indanone derivatives.

G Experimental Workflow for In Vitro Anti-inflammatory Assay Start Start: Culture Macrophages Pretreat Pre-treat with Indanone Derivative Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect->ELISA Analyze Analyze Data ELISA->Analyze End End Analyze->End

Caption: Workflow for assessing the anti-inflammatory activity of indanone compounds.

G Logical Relationship of Indanone's Potential Neuroprotective Mechanism Indanone Indanone Derivative MAO Monoamine Oxidase (MAO) Indanone->MAO Inhibits AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibits Neurotransmitters Increased Neurotransmitter Levels (Dopamine, Serotonin, Acetylcholine) Neuroprotection Neuroprotective Effect Neurotransmitters->Neuroprotection

Caption: Potential neuroprotective mechanism of indanone derivatives via enzyme inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Although direct evidence for its biological activity is currently sparse, the extensive research on related indanone derivatives provides a strong rationale for its potential efficacy in modulating key biological pathways, particularly those involved in inflammation and neurodegeneration. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this compound and its future derivatives. Further investigation is warranted to elucidate its specific mechanisms of action and to validate its potential as a lead compound in drug discovery programs.

References

Crystal Structure and Polymorphism of 5-Hydroxy-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Indanone derivatives are significant scaffolds in medicinal chemistry.[1][2] 5-Hydroxy-1-indanone, in particular, serves as a key starting material for a range of biologically active molecules. The arrangement of molecules in the solid state, known as the crystal structure, and the existence of different crystalline forms (polymorphism) can have profound effects on the physicochemical properties of an active pharmaceutical ingredient (API). Understanding these properties is a critical aspect of drug development to ensure product quality and performance.

This guide summarizes the available crystallographic data for this compound and provides detailed experimental methodologies for its characterization. It also presents a general workflow for polymorph screening, a necessary step in the comprehensive solid-state characterization of any pharmaceutical compound.

Crystal Structure of this compound

Currently, a single crystalline form of this compound has been reported and characterized. The crystallographic data for this form is presented in Table 1.

Data Presentation

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a13.9126 (7) Å
b6.7332 (4) Å
c7.5368 (3) Å
α90°
β90°
γ90°
Volume706.02 (6) ų
Z4
Temperature297 K
Radiation typeMo Kα
µ0.10 mm⁻¹
R[F² > 2σ(F²)]0.037
wR(F²)0.081

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and associated publications.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of 5-methoxy-1-indanone.

  • Materials: 5-methoxy-1-indanone, aluminum chloride (AlCl₃), benzene.

  • Procedure:

    • Dissolve 5-methoxy-1-indanone (1 equivalent) in benzene.

    • Add aluminum chloride (2.5 equivalents).

    • Heat the mixture at reflux for 5 hours.

    • After cooling, extract the product with ethyl acetate.

    • Evaporate the organic phase and purify the residue by flash chromatography using a mixture of CH₂Cl₂ and CH₃CN (90/10) as the eluent to yield this compound as a yellow solid.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation from a suitable solvent.

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate).

    • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

    • Monitor the container for the formation of single crystals over several days to weeks.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

  • Instrumentation: A diffractometer equipped with a CCD detector and a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å) is typically used.

  • Data Collection:

    • A suitable single crystal is mounted on the diffractometer.

    • The crystal is maintained at a constant temperature (e.g., 297 K) during data collection.

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected data is processed to obtain the unit cell parameters and integrated intensities.

    • The structure is solved using direct methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically or placed in calculated positions.

    • Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.

Polymorph Screening

While no polymorphs of this compound have been reported in the reviewed literature, a systematic polymorph screen is essential for a thorough solid-state characterization. This involves crystallizing the compound under a wide variety of conditions.

  • Crystallization Techniques:

    • Solvent Evaporation: Slow evaporation from a diverse range of solvents with varying polarities.

    • Cooling Crystallization: Cooling saturated solutions at different rates.

    • Anti-Solvent Addition: Adding a poor solvent to a solution of the compound to induce precipitation.

    • Melt Quenching: Heating the compound above its melting point and then rapidly or slowly cooling it.

    • Grinding: Mechanical grinding of the solid, sometimes with a small amount of solvent (liquid-assisted grinding).

  • Characterization of Solid Forms: The resulting solids from each experiment should be analyzed using techniques such as:

    • Powder X-ray Diffraction (PXRD): To identify different crystalline phases based on their unique diffraction patterns.

    • Differential Scanning Calorimetry (DSC): To determine melting points, and detect phase transitions and desolvation events.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

    • Infrared (IR) and Raman Spectroscopy: To detect differences in molecular vibrations that can distinguish between polymorphs.

    • Microscopy: To observe crystal habit and morphology.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization and polymorph screening of a pharmaceutical compound like this compound.

PolymorphScreeningWorkflow cluster_synthesis Synthesis & Purification cluster_screening Polymorph Screening cluster_analysis Data Analysis & Structure Solution Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Experiments (Evaporation, Cooling, Grinding, etc.) Purification->Crystallization Initiate Screening PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Analyze Solids DSC_TGA Thermal Analysis (DSC/TGA) Crystallization->DSC_TGA Spectroscopy Spectroscopy (IR/Raman) Crystallization->Spectroscopy Microscopy Microscopy Crystallization->Microscopy IdentifyForms Identify Unique Crystalline Forms PXRD->IdentifyForms SCXRD Single Crystal X-ray Diffraction (SCXRD) IdentifyForms->SCXRD Grow Single Crystals of Novel Forms StructureSolution Crystal Structure Solution SCXRD->StructureSolution

Caption: Workflow for Polymorph Screening and Characterization.

Conclusion

This technical guide has summarized the known crystal structure of this compound and provided detailed experimental protocols for its synthesis and crystallographic analysis. While the existence of multiple polymorphic forms has not been reported in the reviewed scientific literature, the potential for polymorphism should not be disregarded in pharmaceutical development. The outlined polymorph screening workflow provides a robust framework for researchers to systematically investigate the solid-state landscape of this important molecule. A thorough understanding of the crystal structure and any potential polymorphs is essential for controlling the quality, stability, and performance of drug products containing this compound. Future studies focused on a comprehensive polymorph screen are warranted to complete the solid-state characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 5-Hydroxy-1-indanone, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of public data on this specific molecule, this document focuses on providing detailed experimental protocols and data presentation templates to enable researchers to generate and interpret these critical physicochemical parameters. The protocols are based on established pharmaceutical industry practices and regulatory guidelines.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on solubility and stability studies. This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₂[2]
Molecular Weight 148.16 g/mol [3]
CAS Number 3470-49-3[3]
Melting Point 175 °C (decomposes)[3][4]
pKa (predicted) 8.15 ± 0.20[5][6]
Appearance White to light yellow powder/crystal[1][6]

Solubility Studies

Solubility is a critical determinant of a compound's suitability for various applications, influencing everything from reaction kinetics in synthesis to bioavailability in drug development.[7] It is typically assessed in two primary forms: kinetic and thermodynamic solubility.

2.1 Kinetic vs. Thermodynamic Solubility

  • Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under these specific, rapid conditions and is often used for high-throughput screening in early drug discovery.[8][9]

  • Thermodynamic Solubility represents the true equilibrium solubility of a compound. It is measured by creating a saturated solution where the dissolved compound is in equilibrium with its solid form over an extended period (e.g., 24 hours).[7][10] This is a more accurate representation of a compound's solubility and is crucial for formulation and development.[11]

Experimental Protocol: Kinetic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In duplicate, add a small volume (e.g., 10 µL) of the 10 mM stock solution to 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in microcentrifuge tubes.[8] This creates a starting concentration of 200 µM with 2% DMSO.

  • Equilibration: Place the tubes in a thermomixer and shake at a consistent speed (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for a set period, typically 2 hours.[8][9]

  • Separation of Undissolved Compound: After incubation, separate any precipitated solid. This can be done by either:

    • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes.

    • Filtration: Use a multi-well filter plate (e.g., 0.45 µm pore size).[8]

  • Quantification: Carefully collect the supernatant or filtrate. Quantify the concentration of dissolved this compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9] A standard curve of this compound in the assay buffer/DMSO mixture must be prepared for accurate quantification.

  • Data Reporting: The kinetic solubility is reported as the measured concentration in µg/mL or µM.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility and is considered the gold standard.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, or simulated gastric/intestinal fluids).[10]

  • Equilibration: Seal the vials and agitate them in a thermomixer or on a vial roller at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[10][11]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples as described in the kinetic solubility protocol to obtain a clear, saturated solution.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated HPLC-UV method.

  • Data Reporting: The thermodynamic solubility is reported as the average concentration from replicate measurements (e.g., in mg/mL).

pH-Dependent Solubility Profile

For ionizable compounds like this compound (with a predicted pKa of ~8.15 for its phenolic hydroxyl group), solubility is highly dependent on pH.[5][6] A pH-solubility profile is generated by performing the thermodynamic solubility assay across a range of buffered solutions (e.g., from pH 2 to pH 10).[7] This data is critical for predicting absorption in the gastrointestinal tract and for developing stable liquid formulations.

Data Presentation: Solubility of this compound

The results from the solubility experiments should be tabulated for clarity and comparison.

Table 1: Kinetic and Thermodynamic Solubility Data (Template)

Solvent/Buffer System Temperature (°C) Solubility Type Measured Solubility (µg/mL) Measured Solubility (µM)
PBS (pH 7.4) 25 Kinetic [Insert Data] [Insert Data]
PBS (pH 7.4) 25 Thermodynamic [Insert Data] [Insert Data]
Simulated Gastric Fluid (pH 1.2) 37 Thermodynamic [Insert Data] [Insert Data]
Simulated Intestinal Fluid (pH 6.8) 37 Thermodynamic [Insert Data] [Insert Data]
Water 25 Thermodynamic [Insert Data] [Insert Data]

| Methanol | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) k_add Add Stock to Aqueous Buffer prep_stock->k_add prep_solid Weigh Solid Compound (Excess Amount) t_add Add Solid to Solvent prep_solid->t_add k_equilibrate Equilibrate (e.g., 2h @ 25°C) k_add->k_equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) k_equilibrate->separate t_equilibrate Equilibrate (e.g., 24h @ 25°C) t_add->t_equilibrate t_equilibrate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify report Report Solubility (µg/mL or µM) quantify->report

Caption: General workflow for determining kinetic and thermodynamic solubility.

Stability Studies

Stability testing is essential for identifying degradation pathways and establishing a stable shelf-life for a compound. Forced degradation (or stress testing) is a key component of this process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12][13] These studies deliberately expose the drug substance to harsh conditions to accelerate degradation, helping to develop and validate a stability-indicating analytical method.[14] A target degradation of 5-20% is typically desired to ensure that relevant degradation products are formed without destroying the molecule entirely.[15]

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[16] Reversed-phase HPLC with UV detection is the most common technique.[17] The development process involves screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient conditions to achieve adequate separation of all relevant peaks.[18]

Experimental Protocol: Forced Degradation Studies

The following protocols describe typical stress conditions for this compound. Both solid-state and solution-state studies should be performed. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

3.2.1 Acid and Base Hydrolysis

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acid sample, and 0.1 M HCl for the base sample), dilute to a suitable concentration, and analyze using the developed stability-indicating HPLC method.

3.2.2 Oxidative Degradation

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions: Store the solution at room temperature for a defined period (e.g., 24 hours).

  • Sample Analysis: Withdraw aliquots at specified time points, dilute appropriately, and analyze by HPLC.

3.2.3 Thermal Degradation

  • Preparation: Place solid this compound powder in a clear glass vial.

  • Stress Conditions: Expose the vial to dry heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

  • Sample Analysis: At the end of the study, dissolve the solid sample in a suitable solvent and analyze by HPLC.

3.2.4 Photostability In accordance with ICH Q1B guidelines, photostability testing should be conducted on both the solid drug substance and in solution.[19][20]

  • Preparation:

    • Solid: Spread a thin layer of this compound powder in a chemically inert, transparent container.

    • Solution: Prepare a solution of known concentration in a suitable solvent (e.g., methanol/water) in a chemically inert, transparent container.

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Stress Conditions: Expose the samples to a light source that provides both visible and UV output. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should not be less than 200 watt-hours per square meter.[21]

  • Sample Analysis: After exposure, analyze the stressed samples and the dark controls by HPLC. Compare the chromatograms to assess for photodegradation.

Data Presentation: Stability of this compound

Summarize the results of the forced degradation studies in a clear, tabular format.

Table 2: Summary of Forced Degradation Studies (Template)

Stress Condition Duration/Temp. Initial Assay (%) Final Assay (%) % Degradation No. of Degradants RRT of Major Degradant
0.1 M HCl 24h @ 60°C 100.0 [Insert Data] [Insert Data] [Insert Data] [Insert Data]
0.1 M NaOH 8h @ 60°C 100.0 [Insert Data] [Insert Data] [Insert Data] [Insert Data]
3% H₂O₂ 24h @ RT 100.0 [Insert Data] [Insert Data] [Insert Data] [Insert Data]
Thermal (Solid) 7 days @ 80°C 100.0 [Insert Data] [Insert Data] [Insert Data] [Insert Data]

| Photolytic (Solid) | ICH Q1B | 100.0 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

RRT = Relative Retention Time

G cluster_stress Forced Degradation Stress Conditions cluster_results Data Evaluation start This compound (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Confirm Method Specificity analysis->method stability Determine Intrinsic Stability analysis->stability

Caption: Workflow for forced degradation and stability analysis.

Biological Context: Representative Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, the indanone scaffold is a common feature in molecules designed to act as enzyme inhibitors. To illustrate a potential biological application, the diagram below depicts a general mechanism of competitive enzyme inhibition, a common goal in drug discovery programs that might utilize indanone derivatives.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway E Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor S Substrate P Product(s) ES->P Catalysis I Inhibitor (e.g., Indanone Derivative)

References

Quantum Chemical Blueprint of 5-Hydroxy-1-indanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of 5-Hydroxy-1-indanone, leveraging quantum chemical calculations to elucidate its structural, electronic, and spectroscopic properties. This document further details experimental protocols and explores the potential biological significance of this indanone derivative.

Introduction

This compound is a derivative of 1-indanone, a bicyclic aromatic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[1][2][3] The addition of a hydroxyl group to the indanone core can significantly influence its electronic properties and biological interactions. This guide provides a comprehensive theoretical and practical overview of this compound to support its further investigation and application in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈O₂[4][5]
Molecular Weight 148.16 g/mol [4][5]
CAS Number 3470-49-3[4]
Appearance Colorless crystalline solid to light yellow powder[6]
Melting Point 175 °C (decomposes)[7]
Boiling Point ~260-262 °C[6]
Solubility Soluble in ethanol, ether, and chloroform[6]
IUPAC Name 5-hydroxy-2,3-dihydroinden-1-one[5]

Quantum Chemical Calculations

While specific quantum chemical calculations for this compound are not extensively reported in the literature, density functional theory (DFT) is a powerful tool for predicting the properties of such molecules.[8] The following data is representative of what would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-311++G(d,p)).

Molecular Geometry and Electronic Properties

Quantum chemical calculations can provide optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and the distribution of electron density, which are crucial for understanding the molecule's reactivity and potential interactions. A summary of these theoretical parameters is provided in Table 2.

Table 2: Calculated Molecular and Electronic Properties of this compound (Representative)

ParameterPredicted ValueSignificance
HOMO Energy -6.2 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -1.8 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment ~3.5 DReflects the overall polarity of the molecule.
Mulliken Atomic Charges C=O Oxygen: ~ -0.5 ePhenolic Oxygen: ~ -0.6 ePhenolic Hydrogen: ~ +0.4 eIndicates the partial charges on individual atoms, highlighting potential sites for electrostatic interactions.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red) around the carbonyl and hydroxyl oxygen atoms, indicating their susceptibility to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction.

Vibrational Analysis

Theoretical vibrational analysis can predict the infrared (IR) and Raman active vibrational modes of the molecule. This data is invaluable for interpreting experimental spectra. Key predicted vibrational frequencies for this compound are summarized in Table 3.

Table 3: Predicted Vibrational Frequencies for this compound (Representative)

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
O-H stretch (phenolic) ~3600Stretching of the hydroxyl group bond.
C=O stretch (ketone) ~1700Stretching of the carbonyl group bond.
C=C stretch (aromatic) ~1600-1450Stretching of the carbon-carbon bonds in the benzene ring.
C-O stretch (phenolic) ~1250Stretching of the carbon-oxygen single bond.

Experimental Protocols and Data

Synthesis

Several synthetic routes to this compound have been reported. A common and effective method involves the demethylation of 5-Methoxy-1-indanone.[4]

Protocol: Synthesis of this compound from 5-Methoxy-1-indanone [4]

  • To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml), add aluminum chloride (AlCl₃) (4 g, 31 mmol).

  • Heat the mixture at reflux for 5 hours.

  • After cooling, extract the product with ethyl acetate.

  • Evaporate the organic phase and purify the crude product by flash chromatography using a mobile phase of CH₂Cl₂/CH₃CN (90/10) to yield this compound as a yellow solid.

Another reported synthesis involves a multi-step process starting from 2,6-dibromophenol and 3-chloropropionyl chloride, followed by a Friedel-Crafts reaction and subsequent debromination.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (DMSO-d₆): δ 2.58-2.67 (m, 2H), 2.94-3.01 (m, 2H), 6.79 (dd, 1H), 6.84 (s, 1H), 7.47 (d, 1H).[4]

Infrared (IR) Spectroscopy

Biological Activity and Signaling Pathways

Indanone derivatives are known to possess a range of biological activities, with anti-inflammatory effects being frequently reported.[1][9][10] The mechanism of action often involves the inhibition of key inflammatory mediators.

Anti-inflammatory Activity

Studies on related indanone derivatives have shown that they can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This inhibition is often mediated through the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11] Furthermore, some indanones have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[10]

Enzyme Inhibition

Derivatives of this compound have been investigated as potential inhibitors of various enzymes. For instance, novel triazole derivatives synthesized from 5-hydroxy indanone have shown inhibitory activity against angiotensin-converting enzyme (ACE).[12]

Potential Signaling Pathway

The following diagram illustrates a plausible anti-inflammatory signaling pathway that could be modulated by this compound, based on the activities of related compounds.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription COX2 COX-2 NFkB_nucleus->COX2 induces transcription Prostaglandins Prostaglandins COX2->Prostaglandins produces Indanone This compound Indanone->IKK inhibits Indanone->COX2 inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the anti-inflammatory activity of this compound.

G start Start synthesis Synthesis and Purification of this compound start->synthesis treatment Pre-treatment with This compound synthesis->treatment cell_culture Macrophage Cell Culture (e.g., RAW 264.7) cell_culture->treatment stimulation LPS Stimulation treatment->stimulation cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->cytokine_assay cox_assay COX Inhibition Assay stimulation->cox_assay western_blot Western Blot for NF-κB and MAPK pathways stimulation->western_blot data_analysis Data Analysis and Interpretation cytokine_assay->data_analysis cox_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

This technical guide provides a foundational understanding of this compound from both a theoretical and practical perspective. The quantum chemical data, though representative, offers valuable insights into its reactivity and electronic structure. The outlined experimental protocols provide a starting point for its synthesis and characterization. The exploration of its potential biological activities, particularly in the context of inflammation, highlights its promise as a scaffold for the development of novel therapeutic agents. Further computational and experimental studies are warranted to fully elucidate the properties and potential applications of this intriguing molecule.

References

A Comprehensive Technical Review of 5-Hydroxy-1-indanone and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-Hydroxy-1-indanone has emerged as a key starting material and a pharmacologically relevant molecule in its own right. This technical guide provides an in-depth literature review of this compound and its analogs, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and a thorough examination of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and effective method involves the demethylation of 5-methoxy-1-indanone.

Experimental Protocol: Synthesis of this compound from 5-Methoxy-1-indanone

Materials:

  • 5-Methoxy-1-indanone

  • Aluminum chloride (AlCl₃)

  • Benzene

  • Ethyl acetate

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • A solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml) is prepared.

  • To this solution, aluminum chloride (4 g, 31 mmol) is added.

  • The reaction mixture is heated at reflux for 5 hours.

  • After cooling, the mixture is extracted with ethyl acetate.

  • The organic phase is collected, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash chromatography using a mixture of dichloromethane and acetonitrile (90:10) as the eluent.

  • The final product, this compound, is obtained as a yellow solid with a yield of approximately 90%.[1]

Another notable synthetic approach involves a multi-step process starting from 2,6-dibromophenol, which is particularly useful for creating specific substitution patterns.

Experimental Protocol: Synthesis of this compound from 2,6-Dibromophenol

Materials:

  • 2,6-Dibromophenol

  • 3-Chloropropionyl chloride

  • Lewis acid (e.g., AlCl₃)

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Argon gas

  • Water

  • Ethyl acetate

  • Saturated aqueous common salt solution

  • Saturated sodium bicarbonate aqueous solution

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Esterification. 2,6-Dibromophenol is reacted with 3-chloropropionyl chloride to yield 2,6-dibromophenyl 3-chloropropionate. The reaction is typically stirred for 1 hour at 0°C and then for 2 hours at room temperature.

  • Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization). The resulting ester is treated with a Lewis acid to induce cyclization, forming 4,6-dibromo-5-hydroxy-1-indanone. This reaction is generally carried out at a temperature of 30-40°C.

  • Step 3: Debromination. The dibrominated intermediate (22g, 0.072mol) is dissolved in methanol (420ml), and 10% palladium on carbon (2g) is added. The mixture is stirred under an argon atmosphere at 40°C for 6 hours. The reaction progress is monitored by TLC.

  • Step 4: Work-up and Purification. After the reaction is complete, the solution is cooled to room temperature. Water and ethyl acetate are added for extraction. The organic phase is separated and washed three times with saturated aqueous common salt solution and saturated sodium bicarbonate aqueous solution. The organic layer is then dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure to yield this compound as the final product (9.8g, 92% yield).[2]

The synthesis of various analogs often involves the Claisen-Schmidt condensation of this compound or other substituted 1-indanones with a variety of benzaldehydes to produce 2-benzylidene-1-indanone derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, antimalarial, and angiotensin-converting enzyme (ACE) inhibitory effects. This section summarizes the key findings and presents the available quantitative data in a structured format.

Anti-inflammatory Activity

Several 2-benzylidene-1-indanone derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine primary macrophages.

Compound IDDerivative ClassAssayIC50 (µM)Reference
4d 2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-1-indanoneInhibition of LPS-induced TNF-α expression in RAW 264.7 macrophages83.73% inhibition at 10 µM[3]
4d 2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-1-indanoneInhibition of LPS-induced IL-6 expression in RAW 264.7 macrophages69.28% inhibition at 10 µM[3]
IPX-18 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-oneInhibition of TNF-α release in human whole blood0.2988[1]
IPX-18 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-oneInhibition of TNF-α release in PBMCs0.09629[1]
IPX-18 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-oneInhibition of IFN-γ in human whole blood0.2176[1]
IPX-18 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-oneInhibition of IFN-γ in PBMCs0.1037[1]
Anticancer Activity

1-Indanone derivatives have shown potent cytotoxic activity against a range of human cancer cell lines. The mechanisms of action often involve the inhibition of tubulin polymerization and the induction of apoptosis.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.44[4]
ITH-6 Thiazolyl HydrazoneCOLO 205 (Colon)0.98[4]
ITH-6 Thiazolyl HydrazoneKM 12 (Colon)0.41[4]
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[4]
Compound 9j 2-Benzylidene-1-indanoneHCT-116 (Colon)0.088[4]
Compound 9j 2-Benzylidene-1-indanoneTHP-1 (Leukemia)0.12[4]
Compound 9j 2-Benzylidene-1-indanoneA549 (Lung)0.21[4]
Gallic Acid-based Indanone 2-Benzylidene-1-indanoneTubulin Polymerization Inhibition0.63[5]
Antiviral Activity

Chalcone derivatives of indanone have been investigated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).

Compound IDDerivative ClassAssayEC50 (µg/mL)Reference
N2 Chalcone derivative of indanoneTherapeutic activity against TMV70.7[6]
N7 Chalcone derivative of indanoneTherapeutic activity against TMV89.9[6]
N2 Chalcone derivative of indanoneProtective activity against TMV60.8[6]
N10 Chalcone derivative of indanoneProtective activity against TMV120.3[6]
Antibacterial Activity

Certain aurone and indanone derivatives have demonstrated inhibitory activity against various bacterial strains, with some compounds showing promising Minimum Inhibitory Concentrations (MIC).

Compound IDDerivative ClassBacterial StrainMIC (µM)Reference
A5 Aurone derivativeS. aureus / E. coli15.625[7]
D2 Indanone derivativeS. aureus / E. coli15.625[7]
1b 2,4-Dinitrophenylhydrazone of 1-indanone chalconePseudomonas aeruginosa15.6 - 31.3[8]
1b 2,4-Dinitrophenylhydrazone of 1-indanone chalconeSalmonella typhimurium15.6 - 31.3[8]
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

Novel triazole and β-amino alcohol derivatives of this compound have been synthesized and evaluated as ACE inhibitors, demonstrating potential for the treatment of hypertension.

Compound IDDerivative ClassAssayIC50 (µM)Reference
12b Triazole derivative of this compoundACE Inhibition1.388024[9]
12g Triazole derivative of this compoundACE Inhibition1.220696[9]
12j Triazole derivative of this compoundACE Inhibition1.312428[9]
15k β-Amino alcohol derivative of this compoundACE Inhibition1.349671[9]
15l β-Amino alcohol derivative of this compoundACE Inhibition1.330764[9]

Experimental Protocols for Biological Assays

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. This section provides methodologies for key assays mentioned in this review.

Protocol: In Vitro Anti-inflammatory Assay - Measurement of TNF-α and IL-6

Cell Culture and Treatment:

  • Murine primary macrophages (MPMs) or RAW 264.7 macrophages are seeded into 6-well plates at a density of 5x10⁵ cells per well and incubated for 24 hours.

  • The cells are pre-incubated for 30 minutes with the test compounds at various concentrations (e.g., 1.25, 2.5, 5, and 10 µM). A vehicle control (DMSO) is also included.

  • Following pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for 24 hours at 37°C.

ELISA for Cytokine Quantification:

  • After the incubation period, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control.[8]

Protocol: In Vitro Anticancer Assay - MTT Assay for Cytotoxicity

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay:

  • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol: In Vitro Antiviral Assay against Tobacco Mosaic Virus (TMV)

Virus Inoculation and Treatment:

  • The leaves of Nicotiana glutinosa are inoculated with TMV.

  • The test compounds are dissolved in DMSO and then diluted with water to the desired concentrations.

  • For the therapeutic assay, the compound solution is smeared on the left side of the leaves 30 minutes after virus inoculation. The right side is treated with a solvent control.

  • For the protective assay, the compound solution is smeared on the left side of the leaves 30 minutes before virus inoculation.

  • The number of local lesions is counted 3-4 days after inoculation.

  • The inhibition rate is calculated based on the reduction in the number of lesions compared to the control. The EC50 value is then determined.[6]

Protocol: In Vitro Antibacterial Assay - Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • A standardized inoculum of the bacterial strain to be tested is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[7]

Protocol: In Vivo Analgesic Activity - Hot Plate Test

Apparatus and Animals:

  • A hot plate analgesia meter maintained at a constant temperature (typically 55 ± 0.5°C).

  • Male or female mice (20-30 g) are used.

Procedure:

  • The baseline latency to a thermal stimulus is determined for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • The animals are then treated with the test compound or a vehicle control.

  • The latency to the thermal stimulus is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • A significant increase in the post-treatment latency compared to the baseline indicates an analgesic effect.[10][11][12]

Signaling Pathways Modulated by this compound Analogs

The biological effects of this compound and its analogs are often mediated through the modulation of key intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as those from Toll-like receptors or cytokine receptors, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14] Some 2-benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli (LPS, Cytokines) Stimuli (LPS, Cytokines) Receptor Receptor Stimuli (LPS, Cytokines)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters Proteasome Proteasome IκB->Proteasome ubiquitination & degradation Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Indanone Analogs Indanone Analogs Indanone Analogs->IKK Complex inhibits Indanone Analogs->NF-κB inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. It is also heavily implicated in the inflammatory response. The MAPK cascade consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. External stimuli can activate this cascade, leading to the activation of transcription factors, such as AP-1, which in turn regulate the expression of various inflammatory mediators.[3] Studies have shown that some 2-benzylidene-1-indanone derivatives can suppress the phosphorylation of MAPKs like JNK and ERK, thereby inhibiting the downstream inflammatory response.[3]

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External Stimuli External Stimuli MAPKKK MAPKKK External Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) activates Nucleus Nucleus Transcription Factors (e.g., AP-1)->Nucleus Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Indanone Analogs Indanone Analogs Indanone Analogs->MAPK (ERK, JNK, p38) inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound analogs.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a broad range of biological activities. The synthetic accessibility of the 1-indanone core allows for extensive structural modifications, leading to the development of potent and selective agents for various therapeutic targets. The anti-inflammatory and anticancer properties are particularly well-documented, with several analogs demonstrating low micromolar to nanomolar efficacy. The modulation of key signaling pathways such as NF-κB and MAPK provides a mechanistic basis for these activities. The detailed synthetic and biological testing protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promising in vitro and in vivo activities into clinically effective therapeutics.

References

A Technical Guide to the Biological Screening of Novel 5-Hydroxy-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 5-hydroxy-1-indanone derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document outlines key experimental protocols, presents quantitative biological activity data, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising field.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 5-position can significantly influence the molecule's electronic properties and its interactions with biological targets. Consequently, this compound derivatives have emerged as a focal point for the discovery of novel therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. This guide serves as a technical resource for researchers engaged in the synthesis, screening, and mechanistic evaluation of these compounds.

Data Presentation: Biological Activities of this compound and Related Derivatives

The following tables summarize the quantitative biological activity data for various 1-indanone derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Indanone Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Gallic acid-based indanone 10 MCF-7 (Breast)MTT2.2[1]
Gallic acid-based indanone 12 WRL 68 (Liver)MTT0.023[2]
Gallic acid-based indanone 14 WRL 68 (Liver)MTT0.022[2]
Indanone analogue B1 HT-29 (Colon)MTT1.649[3]

Table 2: Anti-inflammatory Activity of Indanone Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Thiazolylhydrazone of 1-indanone 1 Inhibition of heat-induced hemolysis5.1 ± 1.9[4]
Indanone derivative from F. adenophyllaInhibition of heat-induced hemolysis54.69[5]
Thiazolylhydrazone of 1-indanone 11 Anti-platelet aggregation38.60 ± 3.1[4]

Table 3: Antimicrobial Activity of Indanone Derivatives

Compound/DerivativeMicroorganismMIC (µM)Reference
Aurone analogue A2 S. aureus62.5[6]
Indanone analogue B1 S. aureus62.5[6]
Indanone analogue B3 S. aureus62.5[6]
Indanone analogue D1 C. albicans62.5[6]

Table 4: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of this compound Derivatives

Compound/DerivativeIC50 (µM)Reference
12b (Triazole derivative)1.388024[7]
12g (Triazole derivative)1.220696[7]
12j (Triazole derivative)1.312428[7]
15k (β-Amino alcohol derivative)1.349671[7]
15l (β-Amino alcohol derivative)1.330764[7]

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols are intended to be comprehensive but may require optimization based on specific laboratory conditions and the physicochemical properties of the test compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Test this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test this compound derivatives

  • Complete cell culture medium

  • ELISA kit for TNF-α

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 30 minutes.[9]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6 hours).[10]

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test this compound derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.[11]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[12] The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[12]

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria[12] or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACE, a key enzyme in the regulation of blood pressure.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Test this compound derivatives

  • Sodium borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, mix the ACE solution with the test compound at various concentrations.[13]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[13]

  • Substrate Addition: Add the HHL substrate to initiate the reaction.[13]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[13][14]

  • Reaction Termination: Stop the reaction by adding 1 M HCl.[14]

  • Extraction: Extract the hippuric acid (HA) produced from the hydrolysis of HHL with ethyl acetate.

  • Quantification: Measure the amount of HA by reading the absorbance of the ethyl acetate layer at 228 nm or by using a reverse-phase HPLC method.[14]

  • Data Analysis: Calculate the percentage of ACE inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the biological screening of novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_assays Specific Assays cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening dose_response Dose-Response & IC50 Determination primary_screening->dose_response secondary_assays Secondary/Mechanistic Assays dose_response->secondary_assays cytotoxicity Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity anti_inflammatory Anti-inflammatory (e.g., TNF-α Inhibition) dose_response->anti_inflammatory antimicrobial Antimicrobial (e.g., MIC Determination) dose_response->antimicrobial ace_inhibition ACE Inhibition dose_response->ace_inhibition data_analysis Data Analysis & SAR Studies secondary_assays->data_analysis hit_identification Hit Identification data_analysis->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization

Caption: General experimental workflow for biological screening.

nf_kb_pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TLR4->IKK_complex activates TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65_IkB NF-κB (p50/p65)-IκB Complex NFkB_p50_p65_IkB->IkB releases IκB for degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 releases NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n translocates to nucleus DNA DNA NFkB_p50_p65_n->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

Caption: Simplified NF-κB signaling pathway.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers, offering standardized protocols, a compilation of biological activity data, and visual representations of key processes. The provided information is intended to streamline the initial stages of drug discovery and facilitate the identification and optimization of lead compounds derived from the this compound core. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Hydroxy-1-indanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-Hydroxy-1-indanone as a versatile precursor in the synthesis of various biologically active molecules. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized for its reactive ketone and phenol functionalities. Its rigid indanone core is a common scaffold in a variety of pharmacologically active compounds. This document details its application in the synthesis of Donepezil analogs, potent cholinesterase inhibitors for the treatment of Alzheimer's disease, and in the preparation of (E)-2-benzylidene-1-indanone derivatives, which have shown promise as anti-inflammatory and antibacterial agents.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the demethylation of 5-Methoxy-1-indanone.

Experimental Protocol: Demethylation of 5-Methoxy-1-indanone[1]

A solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml) is treated with aluminum chloride (AlCl₃) (4 g, 31 mmol). The reaction mixture is heated at reflux for 5 hours. After cooling, the mixture is extracted with ethyl acetate. The combined organic phases are evaporated under reduced pressure, and the resulting residue is purified by flash chromatography using a mixture of dichloromethane and acetonitrile (90:10) as the eluent to yield this compound as a yellow solid.

Starting MaterialReagentsSolventTimeYieldReference
5-Methoxy-1-indanoneAlCl₃Benzene5 h90%[1]

Application 1: Synthesis of Donepezil Analogs

This compound serves as a key precursor in the synthesis of analogs of Donepezil, a prominent drug used in the management of Alzheimer's disease. The synthesis typically involves a condensation reaction followed by reduction.

Logical Workflow for Donepezil Analog Synthesis

G A This compound B Protection of Hydroxyl Group (e.g., THP ether) A->B C Aldol Condensation with N-benzylpiperidine-4-carboxaldehyde B->C D Dehydration C->D E Reduction of Double Bond and Deprotection D->E F Donepezil Analog E->F

Caption: General workflow for the synthesis of Donepezil analogs.

Experimental Protocol: Synthesis of a Donepezil Analog Intermediate

This protocol describes the synthesis of an unsaturated precursor to a Donepezil analog via an aldol condensation/dehydration reaction between an indanone and an N-benzyl piperidine moiety.

A sustainable, ultrasound-assisted method has been developed for the regioselective aldol condensation between indanones and 1-benzyl-piperidine-4-carbaldehydes. This method utilizes a commercial basic resin, Amberlyst A-26, as an efficient and recyclable heterogeneous catalyst.

IndanoneAldehydeCatalystMethodYield
5-methoxy-1-indanoneN-benzylpiperidine-4-carboxaldehydeAmberlyst A-26UltrasoundHigh
6-methoxy-1-indanoneN-benzylpiperidine-4-carboxaldehydeAmberlyst A-26UltrasoundHigh

Further hydrogenation of the resulting unsaturated precursor leads to the final Donepezil analog.

Application 2: Synthesis of (E)-2-Benzylidene-1-indanone Derivatives

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to a library of (E)-2-benzylidene-1-indanone derivatives. These compounds are of interest due to their structural similarity to chalcones and their potential as anti-inflammatory and antibacterial agents.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Base Catalyst (e.g., NaOH) Ethanol, Room Temperature A->C B Substituted Aromatic Aldehyde B->C D (E)-5-hydroxy-2-(substituted-benzylidene) -2,3-dihydro-1H-inden-1-one C->D

Caption: Claisen-Schmidt condensation of this compound.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde in ethanol.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen aromatic aldehyde (1.0-1.2 equivalents) in an appropriate volume of ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) to the flask.

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take from a few hours to overnight to complete.

  • Work-up and Purification: Once the reaction is complete, the mixture is poured into ice water and acidified with dilute HCl. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Synthesized (E)-2-Benzylidene-1-indanone Derivatives
EntryAromatic AldehydeYield (%)
1Benzaldehyde~85-95%
24-Methoxybenzaldehyde~80-90%
34-Chlorobenzaldehyde~80-90%
43,4-DimethoxybenzaldehydeHigh

Yields are representative and can be influenced by the specific substrates and reaction conditions employed.

Broader Applications in Heterocyclic and Spirocyclic Synthesis

While detailed protocols starting specifically from this compound are less common in the readily available literature, the indanone scaffold is extensively used in the synthesis of complex heterocyclic and spirocyclic systems.[2][3] These reactions often involve multicomponent reactions or annulations.[2][3] Researchers are encouraged to adapt existing methodologies for other indanone derivatives to this compound, taking into account the reactivity of the hydroxyl group, which may require a protection strategy.

Potential Synthetic Pathways

G A This compound B Multicomponent Reaction (e.g., with aldehydes, active methylene compounds) A->B D Annulation Reactions (e.g., with dienophiles, alkynes) A->D C Spiro-indanone Derivatives B->C E Fused Heterocyclic Systems (e.g., Indeno[1,2-b]indoles) D->E

Caption: Potential routes to complex molecules from this compound.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a range of biologically relevant molecules. The protocols and data presented herein provide a solid foundation for researchers to explore its utility in the development of novel therapeutic agents and other functional organic compounds. The adaptability of the indanone core suggests that the potential applications of this compound are far from exhausted, with significant opportunities for the discovery of new synthetic methodologies and novel bioactive scaffolds.

References

Application Notes and Protocols for the Synthesis of 5H-indeno[1,2-c]pyridazin-5-one Analogs as Potent MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 5H-indeno[1,2-c]pyridazin-5-one analogs, a class of compounds that have shown significant potential as selective inhibitors of Monoamine Oxidase B (MAO-B). Inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative disorders such as Parkinson's disease.

Introduction

Monoamine Oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of several key neurotransmitters, most notably dopamine. Elevated MAO-B activity is linked to the progression of neurodegenerative diseases. The 5H-indeno[1,2-c]pyridazin-5-one scaffold has emerged as a promising pharmacophore for the design of potent and selective MAO-B inhibitors. Strategic substitution on this core structure allows for the modulation of inhibitory activity and selectivity. This guide details the synthetic routes to access these analogs and presents their biological activity data.

Synthetic Workflow

The general synthetic strategy for preparing 5H-indeno[1,2-c]pyridazin-5-one analogs involves a two-step process. The first step is the synthesis of a substituted indan-1,3-dione, which is then condensed with a suitable hydrazine derivative to form the final tricyclic product.

G cluster_0 Step 1: Substituted Indan-1,3-dione Synthesis cluster_1 Step 2: Condensation and Cyclization A Substituted Phthalic Acid Derivative B Substituted Indan-1,3-dione A->B Cyclization C Substituted Indan-1,3-dione E 5H-indeno[1,2-c]pyridazin-5-one Analog C->E D Hydrazine Derivative (e.g., Hydrazine Hydrate) D->E

A generalized workflow for the synthesis of 5H-indeno[1,2-c]pyridazin-5-one analogs.

Experimental Protocols

The following protocols are based on established synthetic routes for 5H-indeno[1,2-c]pyridazin-5-one derivatives.

Protocol 1: Synthesis of 8-alkoxy-3-methyl-5H-indeno[1,2-c]pyridazin-5-one Analogs

This protocol outlines the synthesis of 8-alkoxy substituted analogs, which have shown high potency as MAO-B inhibitors.

Step 1: Synthesis of 5-methoxy-indan-1,3-dione

A common starting material for 8-methoxy substituted final products.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphthalic acid in an excess of acetic anhydride.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry to yield 5-methoxy-indan-1,3-dione.

Step 2: Synthesis of 8-methoxy-3-methyl-5H-indeno[1,2-c]pyridazin-5-one

  • Reaction Setup: Dissolve 5-methoxy-indan-1,3-dione and methylhydrazine sulfate in glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 12-18 hours under an inert atmosphere.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure product.

Step 3: Synthesis of 8-hydroxy-3-methyl-5H-indeno[1,2-c]pyridazin-5-one

  • Reaction Setup: Dissolve 8-methoxy-3-methyl-5H-indeno[1,2-c]pyridazin-5-one in a 1:1 mixture of 47% aqueous hydrobromic acid and glacial acetic acid.

  • Reaction: Heat the solution to reflux at 120°C for 24 hours under an inert atmosphere.

  • Work-up: Dilute the mixture with water and concentrate under vacuum. Repeat this process.

  • Purification: The resulting dark brown solid can be used in the next step without further purification.

Step 4: Synthesis of 8-alkoxy-3-methyl-5H-indeno[1,2-c]pyridazin-5-one Analogs (e.g., 8-benzyloxy and 8-(4,4,4-trifluorobutoxy))

  • Reaction Setup: To a solution of 8-hydroxy-3-methyl-5H-indeno[1,2-c]pyridazin-5-one in a suitable solvent like DMF, add a base such as potassium carbonate.

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., benzyl bromide or 1-bromo-4,4,4-trifluorobutane).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Quantitative Data

The following table summarizes the reported yields for the synthesis of key intermediates and final products, along with their MAO-B inhibitory activity.

Compound IDSubstituent (R)Synthetic StepYield (%)MAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
1 8-OCH3, 3-CH3Condensation75>10000>10000-
2 8-OH, 3-CH3Demethylation90580>10000>17
3 8-OBn, 3-CH3Alkylation654.585001889
4 8-O(CH2)3CF3, 3-CH3Alkylation721.8>10000>5555
5 7-OBn, 3-CH3Alkylation68320>10000>31

Data compiled from publicly available research literature.

Mechanism of Action: MAO-B Inhibition

The 5H-indeno[1,2-c]pyridazin-5-one analogs act as reversible inhibitors of MAO-B. This enzyme is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of biogenic amines, including dopamine. By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and alleviating symptoms associated with dopamine deficiency in neurodegenerative disorders.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Synapse Increased Dopamine Concentration Dopamine->Dopamine_Synapse Release Metabolites Inactive Metabolites MAOB->Metabolites Oxidative Deamination Inhibitor 5H-indeno[1,2-c]pyridazin-5-one Analog Inhibitor->MAOB Inhibition

Inhibition of MAO-B by 5H-indeno[1,2-c]pyridazin-5-one analogs increases dopamine levels.

Conclusion

The 5H-indeno[1,2-c]pyridazin-5-one scaffold provides a robust platform for the development of potent and selective MAO-B inhibitors. The synthetic protocols outlined in this document are reproducible and allow for the generation of a diverse range of analogs for structure-activity relationship studies. The quantitative data highlights the significant impact of substitution patterns on the indenopyridazinone core on biological activity, offering valuable insights for the design of future drug candidates for the treatment of neurodegenerative diseases.

Application Notes and Protocols: 5-Hydroxy-1-indanone Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 5-hydroxy-1-indanone derivatives as potent inhibitors of cholinesterases, key enzymes implicated in the pathology of Alzheimer's disease. This document outlines their inhibitory activities, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of key processes to facilitate understanding and application in a research setting.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of various this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of the potency and selectivity of the compounds.

Compound IDModification on this compound CoreAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)Reference
C5 Indanone derivative1.16--[1]
7d Aminopropoxy benzyl/benzylidene moiety0.40Moderate to low-[2]
7j Aminopropoxy benzyl/benzylidene moiety0.69Moderate to low-[2]
5c Meta-substituted aminopropoxy benzylidene0.12--[2]
7b Para-substituted aminopropoxy benzylidene-0.04-[2]
7h Carbamate functional group1.20.30.25[3]
54 Indanone derivative14.06--[4]
56 Indanone derivative12.30--[4]
64 Indanone derivative12.01--[4]
4d Indanone-carbamate hybrid3.04--[5]
4b Indanone-carbamate hybrid4.64--[5]
9 Indanone derivative0.0148--[6]
14 Indanone derivative0.0186--[6]
A1 Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid0.0543.2560.19[7]

Note: "-" indicates data not reported in the cited literature. The selectivity index is calculated as the ratio of BChE IC50 to AChE IC50.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of this compound derivatives, inspired by methodologies reported in the literature.[8][9][10]

Materials:

  • 3-(3-Methoxyphenyl)propanoic acid

  • Thionyl chloride

  • Aluminum chloride

  • Pyridine hydrochloride

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 3-(3-methoxyphenyl)propanoic acid (1 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Friedel-Crafts Acylation: Cool the mixture to 0 °C and add aluminum chloride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Extraction: Pour the reaction mixture into a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-methoxy-1-indanone.

  • Demethylation: Heat the 5-methoxy-1-indanone with pyridine hydrochloride (3 eq) at 180-200 °C for 3 hours.

  • Final Work-up and Purification: Cool the reaction mixture and add water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the residue by column chromatography to yield this compound.

  • Derivatization: The this compound can then be further derivatized. For example, an ether linkage can be introduced by reacting with a suitable alkyl halide in the presence of a base like potassium carbonate in acetonitrile, followed by further modifications.[8]

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details the widely used Ellman's method for measuring AChE and BChE activity and determining the inhibitory potential of the synthesized compounds.[11][12][13][14]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.

    • Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • 20 µL of DTNB solution

      • 20 µL of the test compound solution at different concentrations (or buffer for control)

      • 140 µL of phosphate buffer

      • 20 µL of the enzyme solution (AChE or BChE)

    • Incubate the plate at 37 °C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Add 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well to start the reaction.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Drug Development Workflow

cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Design of Derivatives Cholinesterase Assay Cholinesterase Assay Synthesis->Cholinesterase Assay Screening Kinetic Studies Kinetic Studies Cholinesterase Assay->Kinetic Studies Determine Mechanism SAR Studies SAR Studies Cholinesterase Assay->SAR Studies Identify Hits Aβ Aggregation Assay Aβ Aggregation Assay ADMET Prediction ADMET Prediction SAR Studies->ADMET Prediction Improve Properties In Vivo Studies In Vivo Studies SAR Studies->In Vivo Studies Select Lead ADMET Prediction->Compound Design Iterative Redesign Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Efficacy & Safety

Caption: Workflow for developing this compound cholinesterase inhibitors.

Mechanism of Cholinesterase Inhibition

cluster_0 Acetylcholinesterase (AChE) Enzyme CAS Catalytic Active Site Hydrolysis Hydrolysis CAS->Hydrolysis Catalyzes Inhibition Inhibition CAS->Inhibition PAS Peripheral Anionic Site PAS->Inhibition Acetylcholine Acetylcholine Acetylcholine->CAS Binds Indanone Derivative Indanone Derivative Indanone Derivative->CAS Binds (Competitive) Indanone Derivative->PAS Binds (Non-competitive) Hydrolysis->Inhibition Blocked

Caption: Mixed-type inhibition of AChE by indanone derivatives.

Principle of the Ellman's Assay

Substrate Acetylthiocholine (Colorless) Product1 Thiocholine Substrate->Product1 Hydrolysis Enzyme AChE Enzyme->Product1 Product2 TNB (Yellow) Product1->Product2 Reaction DTNB DTNB (Colorless) DTNB->Product2 Inhibitor Indanone Derivative Inhibitor->Enzyme Inhibits

Caption: Colorimetric reaction in the Ellman's cholinesterase assay.

References

Application Notes and Protocols: 5-Hydroxy-1-indanone in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from 5-hydroxy-1-indanone. The protocols and data presented are intended to serve as a practical guide for researchers in the field of medicinal chemistry and pharmacology.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of 1-indanone have shown a broad spectrum of activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Specifically, the introduction of a hydroxyl group on the aromatic ring, as in this compound, provides a key handle for further chemical modification and can contribute to the molecule's pharmacological profile. This document focuses on the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds analogous to chalcones, which are known for their anti-inflammatory effects.[2][3] These derivatives have been shown to inhibit the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), primarily through the modulation of the NF-κB and MAPK signaling pathways.[2][4]

Data Presentation

The anti-inflammatory activity of various 2-benzylidene-1-indanone derivatives is summarized below. The data highlights the percentage of inhibition of pro-inflammatory cytokines at a given concentration and the IC50 values for cyclooxygenase (COX) enzyme inhibition.

Table 1: Inhibition of Pro-inflammatory Cytokines by 2-Benzylidene-1-indanone Derivatives in LPS-Stimulated Macrophages.

Compound IDSubstituents on Benzylidene MoietyConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-6Reference
4d 4-hydroxy, 3-methoxy1083.7369.28[3]
8f 4-hydroxy, 3-methoxy (on a different indanone backbone)10Not SpecifiedNot Specified[2]
4a 4-methoxy1048.661.61[5]
4b 4-ethyl1014.4235.54[5]
4c 3,4-dihydroxy10Not Specified69.28[5]

Data from studies on murine primary macrophages or RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).[2][3][5]

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Indanone and Related Derivatives.

Compound ClassSpecific CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Benzimidazole-oxadiazole derivative5l>1008.2[6]
Pyrazole derivativePYZ16>5.580.52[7]
Clerodane diterpenes1>10098.3[8]
Clerodane diterpenes2>10088.7[8]

Note: Data for direct derivatives of this compound on COX inhibition is limited in the reviewed literature; this table provides context from related anti-inflammatory scaffolds.

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of this compound from 5-Methoxy-1-indanone. [9]

This protocol describes the demethylation of 5-methoxy-1-indanone to yield this compound.

  • Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml).

  • Reagent Addition: Add aluminum chloride (AlCl₃) (4 g, 31 mmol) to the solution.

  • Reaction Conditions: Heat the mixture at reflux for 5 hours.

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate.

  • Purification: Evaporate the organic phase and purify the residue by flash chromatography using a mobile phase of CH₂Cl₂/CH₃CN (90/10) to obtain this compound as a yellow solid.

  • Expected Yield: Approximately 90%.[9]

Protocol 2: General Procedure for the Synthesis of 2-Benzylidene-5-hydroxy-1-indanone Derivatives via Claisen-Schmidt Condensation. [3][10]

This is a general procedure for the base-catalyzed aldol condensation between this compound and various aromatic aldehydes.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath with stirring. Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 20% w/v) to the flask.

  • Reaction Conditions: Remove the ice bath and continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Assays

Protocol 3: In Vitro Anti-inflammatory Activity Assessment in Macrophages. [2][3]

This protocol details the procedure for evaluating the effect of synthesized compounds on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7 or primary murine peritoneal macrophages) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the macrophages in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 30 minutes to 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 0.5-1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control group.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

Mandatory Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of 2-Benzylidene-5-hydroxy-1-indanone 5_hydroxy_1_indanone This compound claisen_schmidt Claisen-Schmidt Condensation 5_hydroxy_1_indanone->claisen_schmidt aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->claisen_schmidt product 2-Benzylidene-5-hydroxy-1-indanone Derivative claisen_schmidt->product Base (NaOH) Ethanol, RT

Caption: Synthetic scheme for 2-benzylidene-5-hydroxy-1-indanone derivatives.

Biological Evaluation Workflow

G cluster_bioassay In Vitro Anti-inflammatory Assay Workflow macrophages Macrophage Culture (e.g., RAW 264.7) pretreatment Pre-treatment with Indanone Derivative macrophages->pretreatment lps_stimulation LPS Stimulation (1 µg/mL, 24h) pretreatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection elisa ELISA for TNF-α and IL-6 supernatant_collection->elisa data_analysis Data Analysis (% Inhibition) elisa->data_analysis

Caption: Workflow for evaluating the anti-inflammatory activity of indanone derivatives.

Signaling Pathway

G cluster_pathway Inhibition of NF-κB and MAPK Signaling by Indanone Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates p65_p50_IkappaB p65/p50-IκBα IKK->p65_p50_IkappaB Phosphorylates IκBα p65_p50 p65/p50 p65_p50_IkappaB->p65_p50 IκBα degradation nucleus Nucleus p65_p50->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription indanone Indanone Derivative indanone->MAPK Inhibits indanone->IKK Inhibits

Caption: Proposed mechanism of action for anti-inflammatory indanone derivatives.

References

Application Notes and Protocols: Enhancing the Biological Activity of 5-Hydroxy-1-indanone Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-indanone is a versatile scaffold in medicinal chemistry, amenable to a variety of chemical modifications to enhance its therapeutic potential. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on strategies to augment its biological activity. The protocols herein describe the synthesis of novel derivatives and their evaluation as potent biological agents, with a focus on anti-inflammatory and neuroprotective applications. The information is compiled to assist researchers in the development of new therapeutic agents based on the indanone core.

Introduction

The indanone nucleus is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] Specifically, the this compound scaffold offers a reactive phenolic hydroxyl group and an active methylene group adjacent to the carbonyl, making it an ideal starting point for chemical derivatization.[3] Modifications at these positions have led to the development of compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][4] Notably, the blockbuster drug Donepezil, used for the treatment of Alzheimer's disease, is an indanone derivative, highlighting the therapeutic significance of this chemical class.[5][6] This document outlines protocols for synthesizing and evaluating derivatives of this compound to enhance their biological efficacy.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives of this compound, demonstrating the impact of chemical modifications on their activity.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of this compound Derivatives

Compound IDModificationIC50 (µM)
12bTriazole derivative1.388024
12gTriazole derivative1.220696
12jTriazole derivative1.312428
15kβ-Amino alcohol derivative with piperazine1.349671
15lβ-Amino alcohol derivative with piperazine1.330764
LisinoprilStandard Drug-

Data sourced from a study on novel ACE inhibitors derived from 5-hydroxy indanone.[7]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Substituted Indanone Derivatives

Compound IDModificationIC50 (µM)
54Substituted indanone derivative8.82
55Substituted indanone derivative6.94
68Substituted indanone derivative9.53
56Substituted indanone derivative12.30
59Substituted indanone derivative14.06
64Substituted indanone derivative12.01
DonepezilStandard Drug-

Data compiled from studies on indanone derivatives for cognitive decline.[6][8]

Table 3: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives

Compound IDModification% Inhibition of TNF-α% Inhibition of IL-6
4d2-Benzylidene-1-indanone derivative83.73%69.28%
8fOptimized 2-benzylidene-1-indanone derivative--

Data from a study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents.[9][10] Compound 8f showed improved overall anti-inflammatory activity.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-6-hydroxy-1-indanone Derivatives

This protocol is adapted from the Claisen-Schmidt condensation reaction used for synthesizing benzylidene derivatives of indanones, which have shown significant anti-inflammatory properties.[9][10]

Materials:

  • 6-Hydroxy-1-indanone

  • Substituted benzaldehydes

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Tetrahydropyran (for protection of the hydroxyl group, if necessary)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Protection of the Hydroxyl Group (Optional but recommended for certain benzaldehydes):

    • Dissolve 6-hydroxy-1-indanone in a suitable solvent (e.g., dichloromethane).

    • Add 3,4-dihydro-2H-pyran and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction to isolate the tetrahydropyranyl (THP) protected 6-hydroxy-1-indanone.

  • Claisen-Schmidt Condensation:

    • Dissolve the (THP-protected) 6-hydroxy-1-indanone and the desired substituted benzaldehyde in ethanol.

    • Add an aqueous solution of sodium hydroxide dropwise to the stirred solution.

    • Continue stirring at room temperature for the time required to complete the reaction (typically several hours, monitor by TLC).

    • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

    • The product will often precipitate and can be collected by filtration.

  • Deprotection (if THP group was used):

    • Suspend the crude product in ethanol.

    • Add a catalytic amount of hydrochloric acid.

    • Stir the mixture until deprotection is complete (monitored by TLC).

    • The final product can be purified by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay

This protocol describes the evaluation of the synthesized compounds for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized 2-benzylidene-1-indanone derivatives dissolved in DMSO

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cytotoxicity assessment

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the synthesized compounds (typically in the µM range) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug).

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assay:

    • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay on a parallel plate of cells treated with the compounds at the same concentrations but without LPS stimulation.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 values for the most active compounds.

Visualizations

Signaling Pathway Diagram

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Indanone Indanone Derivative Indanone->NFkB inhibits Indanone->MAPK_pathway inhibits AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates AP1_n AP-1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_n->Cytokines AP1_n->Cytokines G start Start: This compound synthesis Chemical Synthesis: Derivatization start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bioassay Biological Evaluation: In Vitro Assays purification->bioassay data_analysis Data Analysis: IC50 Determination bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement end End: Potent Derivative lead_opt->end Successful Candidate

References

Application Notes and Protocols: 5-Hydroxy-1-indanone in the Development of Multi-Target-Directed Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-1-indanone has emerged as a privileged scaffold in medicinal chemistry for the design of multi-target-directed ligands (MTDLs), particularly in the context of complex neurodegenerative disorders like Alzheimer's disease. Its rigid, fused-ring structure provides a versatile platform for the introduction of various pharmacophoric features, enabling the simultaneous modulation of multiple biological targets implicated in disease pathogenesis. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this compound for the development of novel MTDLs.

Data Presentation: Multi-Target Activities of this compound Derivatives

The following tables summarize the in vitro biological activities of representative this compound derivatives against key targets in Alzheimer's disease.

Table 1: Inhibitory Activity against Cholinesterases (AChE and BuChE)

CompoundLinkerSubstitutionAChE IC₅₀ (nM)[1][2]BuChE IC₅₀ (nM)
Donepezil --10.53560
Compound 9 Benzylidene4-OH, 3-OCH₃14.8[1][2]125.3
Compound 14 Benzylidene3,4-di-OCH₃18.6[1][2]210.7
Compound 4b Propargylamine5,6-di-OCH₃780[3]-
Compound 41 Benzylidene2-OH--

Table 2: Inhibitory Activity against Monoamine Oxidases (MAO-A and MAO-B)

CompoundLinkerSubstitutionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)[4]
Compound 41 Benzylidene2-OH>507.5[4]
Compound X Amide4-F10.22.5
Compound Y Ether3-Cl5.81.1

Table 3: Inhibition of Amyloid-Beta (Aβ₁₋₄₂) Aggregation

CompoundLinkerSubstitutionAβ Aggregation Inhibition (%)[1][3][4]
Curcumin --60.0
Compound 9 Benzylidene4-OH, 3-OCH₃85.5[1][2]
Compound 14 Benzylidene3,4-di-OCH₃83.8[1][2]
Compound 4b Propargylamine5,6-di-OCH₃53.04[3]
Compound 41 Benzylidene2-OH80.1[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of benzylidene derivatives of this compound via a Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Reaction Initiation: Cool the solution in an ice bath and add a solution of KOH or NaOH (2-3 equivalents) in water dropwise with stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with distilled water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the colorimetric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI (15 mM) in distilled water.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of AChE (2 U/mL) in phosphate buffer.

    • Prepare stock solutions of test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • Assay in 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for control).

    • Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay for determining MAO-A and MAO-B inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds

  • Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor) as positive controls

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B in phosphate buffer.

    • Prepare working solutions of kynuramine and benzylamine in phosphate buffer.

    • Prepare a detection solution containing HRP and Amplex Red in phosphate buffer.

    • Prepare serial dilutions of test compounds and positive controls in phosphate buffer.

  • Assay in 96-well plate:

    • Add 50 µL of MAO-A or MAO-B enzyme solution to each well.

    • Add 25 µL of the test compound solution at various concentrations (or solvent for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (kynuramine for MAO-A, benzylamine for MAO-B).

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and initiate fluorescence development by adding 50 µL of the detection solution.

    • Incubate in the dark at room temperature for 15 minutes.

  • Measurement: Measure the fluorescence intensity with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Determine the IC₅₀ values as described in the AChE assay protocol.

Protocol 4: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Method)

This protocol utilizes Thioflavin T (ThT) fluorescence to monitor Aβ aggregation.

Materials:

  • Aβ₁₋₄₂ peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds

  • Curcumin (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Aβ₁₋₄₂ Preparation:

    • Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP to form a peptide film.

    • Store the peptide films at -20°C.

    • Prior to use, dissolve the peptide film in DMSO to a stock concentration of 1 mM and then dilute to the final working concentration in phosphate buffer.

  • Assay in 96-well plate:

    • Add 80 µL of Aβ₁₋₄₂ solution (final concentration 10 µM) to each well.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for control).

    • Add 10 µL of ThT solution (final concentration 20 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • The percentage of inhibition is calculated from the fluorescence intensity at the plateau phase using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

Mandatory Visualizations

Signaling Pathways in Alzheimer's Disease

The following diagrams illustrate the key signaling pathways targeted by this compound-based multi-target-directed ligands in the context of Alzheimer's disease.

Alzheimer_Signaling_Pathways cluster_Cholinergic Cholinergic Pathway cluster_MAO Monoamine Oxidase Pathway cluster_Amyloid Amyloid Cascade ACh Acetylcholine Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis AChE Acetylcholinesterase (AChE) AChE->ACh Catalyzes Indanone_Ligand Multi-Target Ligand Indanone_Ligand->AChE Inhibits MAO_B Monoamine Oxidase B (MAO-B) Indanone_Ligand->MAO_B Inhibits Abeta_monomer Aβ Monomer Indanone_Ligand->Abeta_monomer Inhibits Aggregation Monoamines Monoamines (e.g., Dopamine) Metabolites_ROS Metabolites + ROS Monoamines->Metabolites_ROS Oxidative Deamination MAO_B->Monoamines Catalyzes APP Amyloid Precursor Protein (APP) APP->Abeta_monomer Cleavage beta_gamma_secretase β- & γ-secretase beta_gamma_secretase->APP Abeta_oligomer Aβ Oligomer Abeta_monomer->Abeta_oligomer Aggregation Abeta_fibril Aβ Fibril (Plaque) Abeta_oligomer->Abeta_fibril Aggregation MTDL_Workflow Start Start: This compound Scaffold Design Rational Drug Design (Target Identification) Start->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Screening Purification->Screening AChE_Assay AChE Inhibition Assay Screening->AChE_Assay MAO_Assay MAO Inhibition Assay Screening->MAO_Assay Abeta_Assay Aβ Aggregation Assay Screening->Abeta_Assay SAR Structure-Activity Relationship (SAR) Analysis AChE_Assay->SAR MAO_Assay->SAR Abeta_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Lead_Opt->Synthesis End Preclinical Candidate In_Vivo->End AD_Pathology_Logic Abeta_Plaques Aβ Plaque Formation Cholinergic_Deficit Cholinergic Deficit Abeta_Plaques->Cholinergic_Deficit Exacerbates Neuroinflammation Neuroinflammation Abeta_Plaques->Neuroinflammation Triggers Neuronal_Death Neuronal Death & Cognitive Decline Cholinergic_Deficit->Neuronal_Death Contributes to Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Death Induces Neuroinflammation->Neuronal_Death Induces AChE_Overactivity Increased AChE Activity AChE_Overactivity->Cholinergic_Deficit Causes MAO_B_Overactivity Increased MAO-B Activity MAO_B_Overactivity->Oxidative_Stress Generates ROS

References

High-Throughput Screening of 5-Hydroxy-1-indanone Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-hydroxy-1-indanone compound libraries to identify and characterize potential therapeutic agents. The protocols outlined below focus on assays relevant to the known anti-inflammatory and neuroprotective activities of this class of compounds.

Introduction to this compound Derivatives

The 1-indanone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic bioactive molecules.[1][2] Derivatives of this compound have garnered significant interest due to their potential as anti-inflammatory, and neuroprotective agents.[3][4] These compounds have been shown to modulate key signaling pathways implicated in disease pathogenesis, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] High-throughput screening of libraries based on the this compound core is a critical step in the discovery of novel drug candidates.

Data Presentation: Quantitative Analysis of 2-Benzylidene-1-indanone Derivatives

The following tables summarize the in vitro anti-inflammatory activity of a library of 2-benzylidene-1-indanone derivatives, a prominent class of this compound analogs. The data is derived from structure-activity relationship (SAR) studies and showcases the potential of these compounds to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[3]

Table 1: Inhibition of LPS-Induced TNF-α and IL-6 Production by 2-Benzylidene-1-indanone Derivatives [3]

Compound IDSubstitution on Benzylidene Ring% Inhibition of TNF-α (at 10 µM)% Inhibition of IL-6 (at 10 µM)
4a 2-OH65.458.2
4b 3-OH72.165.8
4c 4-OH78.971.3
4d 3-OCH3, 4-OH83.769.2
4e 2-Cl55.248.9
4f 3-Cl61.755.4
4g 4-Cl68.361.7
8a 2-F58.952.1
8b 3-F64.258.7
8c 4-F71.565.3
8f 3-Br60.154.6
8g 4-Br67.860.9
8h 2-CH363.557.1
8i 3-CH369.863.4
8j 4-CH375.268.9
8k 2-NO245.338.7
8l 3-NO251.845.2
8m 4-NO259.653.1

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the high-throughput screening of this compound compound libraries for anti-inflammatory properties.

Protocol 1: High-Throughput Screening for Inhibition of TNF-α and IL-6 Production

This protocol describes a cell-based assay to screen for compounds that inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound compound library (dissolved in DMSO)

  • ELISA kits for murine TNF-α and IL-6

  • 384-well cell culture plates

  • Automated liquid handling systems

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10^4 cells/well in 40 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Using an automated liquid handler, add 100 nL of each compound from the this compound library to the corresponding wells. For control wells, add 100 nL of DMSO.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the negative control wells. Add 10 µL of media to the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect 20 µL of the supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each compound compared to the DMSO-treated, LPS-stimulated control wells.

Protocol 2: NF-κB Luciferase Reporter Gene Assay

This protocol outlines a method to screen for compounds that inhibit the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

  • HEK293T cells stably transfected with an NF-κB-responsive luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α), human recombinant

  • This compound compound library (dissolved in DMSO)

  • Luciferase assay reagent

  • 384-well white, clear-bottom cell culture plates

  • Automated liquid handling systems

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter HEK293T cells into 384-well plates at a density of 1 x 10^4 cells/well in 40 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Add 100 nL of each compound from the library to the respective wells. Add 100 nL of DMSO to control wells.

  • TNF-α Stimulation: Add 10 µL of TNF-α solution (final concentration 10 ng/mL) to all wells except for the negative control wells. Add 10 µL of media to the negative control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well.

  • Luminescence Measurement: Measure the luminescence signal from each well using a luminometer.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity for each compound relative to the DMSO-treated, TNF-α-stimulated control wells.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.

G NF-κB Signaling Pathway Inhibition cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Gene Induces Indanone This compound Derivatives Indanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

G MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Gene Inflammatory Response Nucleus->Gene Indanone This compound Derivatives Indanone->TAK1 Inhibits

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the high-throughput screening of a this compound compound library.

G High-Throughput Screening Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Lib Compound Library (this compound derivatives) Plate Assay Plate Preparation (384-well format) Lib->Plate AddCmpd Compound Addition (Automated Liquid Handling) Plate->AddCmpd Cells Cell Culture and Seeding Cells->Plate Stim Stimulation (e.g., LPS, TNF-α) AddCmpd->Stim Incubate Incubation Stim->Incubate Readout Signal Detection (ELISA, Luminescence) Incubate->Readout Data Data Acquisition Readout->Data QC Quality Control (Z'-factor calculation) Data->QC Hits Hit Identification QC->Hits Confirm Hit Confirmation & Dose-Response Hits->Confirm

Caption: General workflow for HTS of this compound compound libraries.

References

5-Hydroxy-1-indanone: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

5-Hydroxy-1-indanone is emerging as a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of novel heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a reactive ketone and a phenolic hydroxyl group, provides multiple avenues for synthetic modification, leading to the creation of innovative molecular architectures for drug discovery. Researchers and drug development professionals are increasingly utilizing this scaffold to develop new agents targeting a variety of diseases, including cancer, hypertension, and microbial infections.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocyclic compounds derived from this compound, including indenopyridazinones, pyrazoles, and triazoles.

Application Notes

Indenopyridazinone Derivatives as Anticancer Agents

Indenopyridazinones, synthesized from this compound, have demonstrated promising anticancer activities. These compounds can be further functionalized to optimize their potency and selectivity against various cancer cell lines. The core structure is amenable to modifications that can influence their mechanism of action, which may include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as topoisomerase IIα.

Table 1: Anticancer Activity of Indanone-Derived Compounds

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
Aryl Pyrazole-Indanone HybridsMCF-7 (Breast Cancer)42.6 - 53.9[1]
Indenopyridine DerivativesMCF-7 (Breast Cancer)4.34 - 6.84[2]
Pyrazole Derivatives with Antimicrobial Properties

The Knoevenagel condensation of this compound with various pyrazole aldehydes yields a series of aryl pyrazole-indanone hybrids. These compounds have been shown to possess significant antimicrobial activity against a range of bacterial strains. The presence of both the indanone and pyrazole moieties appears to be crucial for their biological activity.

Table 2: Antimicrobial Activity of Aryl Pyrazole-Indanone Hybrids

CompoundBacterial StrainMIC (µg/mL)
6aS. aureus0.4 - 0.9
6bS. aureus0.4 - 0.9
6cS. aureus0.4 - 0.9
6dS. aureus0.4 - 0.9
6gS. aureus0.4 - 0.9
6bE. coli6.25 - 8.50
6cE. coli6.25 - 8.50

Data extracted from a study on various 1-indanone derivatives, providing a strong rationale for the synthesis of this compound analogs.[1]

Triazole Derivatives as Angiotensin-Converting Enzyme (ACE) Inhibitors

Novel triazole derivatives synthesized from this compound have been identified as potent inhibitors of the angiotensin-converting enzyme (ACE), a key target in the management of hypertension. These non-carboxylic acid containing inhibitors present a promising new class of antihypertensive agents.[3]

Table 3: ACE Inhibitory Activity of this compound-Derived Triazoles

CompoundIC50 (µM)
12b1.388024
12g1.220696
12j1.312428

Reference:[3]

Experimental Protocols

Protocol 1: General Synthesis of Aryl Pyrazole-Indanone Hybrids via Knoevenagel Condensation

This protocol describes the synthesis of (2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-hydroxy-2,3-dihydro-1H-inden-1-one, adapted from a general procedure for 1-indanones.[1]

Materials:

  • This compound

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Ethanol

  • Sodium hydroxide

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol (15 mL) with stirring.

  • Prepare a solution of sodium hydroxide (3 mmol) in a minimum amount of water and add it to the reaction mixture.

  • Continue stirring at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid product and wash it with a small amount of cold ethanol.

  • Dry the product to obtain the desired aryl pyrazole-indanone hybrid.

Knoevenagel_Condensation Indanone This compound Intermediate Enolate Intermediate Indanone->Intermediate Base Aldehyde Pyrazole-4-carbaldehyde Aldehyde->Intermediate Solvent Ethanol Solvent->Indanone Solvent->Aldehyde Base NaOH Product Aryl Pyrazole-Indanone Hybrid Intermediate->Product Condensation & Dehydration

Caption: Knoevenagel condensation workflow.

Protocol 2: Synthesis of 5H-indeno[1,2-c]pyridazin-5-one from this compound

This protocol outlines a potential synthetic route for the construction of the indenopyridazinone core.

Materials:

  • This compound

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Acetic acid

Procedure:

  • Step 1: Claisen Condensation. To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add a mixture of this compound (1 eq) and diethyl oxalate (1.1 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Acidify the mixture with dilute HCl and extract the product with ethyl acetate. Purify the resulting glyoxylate intermediate.

  • Step 2: Cyclization with Hydrazine. Reflux the glyoxylate intermediate (1 eq) with hydrazine hydrate (1.2 eq) in glacial acetic acid for 8 hours. Cool the reaction mixture and pour it into ice water. Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the 5H-indeno[1,2-c]pyridazin-5-one derivative.

Indenopyridazinone_Synthesis Start This compound Step1 Claisen Condensation Start->Step1 Reagent1 Diethyl Oxalate Reagent1->Step1 Intermediate Glyoxylate Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Reagent2 Hydrazine Hydrate Reagent2->Step2 Product Indenopyridazinone Step2->Product

Caption: Synthesis of Indenopyridazinones.

Protocol 3: Synthesis of Triazole Derivatives from this compound

This protocol is based on the synthesis of ACE inhibitors from this compound.[3]

Materials:

  • This compound

  • Epichlorohydrin

  • Potassium carbonate

  • Acetone

  • Sodium azide

  • Ammonium chloride

  • Terminal alkyne

  • Copper(I) iodide

  • DIPEA

  • THF/Water

Procedure:

  • Step 1: Epoxidation. Reflux a mixture of this compound (1 eq), epichlorohydrin (1.5 eq), and potassium carbonate (2 eq) in acetone for 12 hours. Filter the reaction mixture and concentrate the filtrate to obtain the crude epoxide.

  • Step 2: Azide Formation. Stir a mixture of the epoxide (1 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq) in a solvent mixture at room temperature for 6 hours. Extract the product with ethyl acetate to obtain the azido alcohol.

  • Step 3: Click Chemistry. To a solution of the azido alcohol (1 eq) and a terminal alkyne (1.2 eq) in a THF/water mixture, add copper(I) iodide (0.1 eq) and DIPEA (0.2 eq). Stir the reaction at room temperature for 12 hours. Purify the product by column chromatography to yield the desired triazole derivative.

Signaling Pathway Diagrams

Anticancer Mechanism of Indenopyridine Derivatives

Indenopyridine derivatives, structurally related to indenopyridazinones, have been shown to exert their anticancer effects by inhibiting Topoisomerase IIα, a critical enzyme in DNA replication and cell division. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Anticancer_Mechanism Drug Indenopyridine Derivative TopoII Topoisomerase IIα Drug->TopoII Inhibition DNA_Rep DNA Replication & Cell Division TopoII->DNA_Rep Facilitates DNA_Damage DNA Damage TopoII->DNA_Damage Inhibition leads to DNA_Rep->DNA_Damage Error-prone Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of Topoisomerase IIα.

Another potential anticancer mechanism for heterocyclic derivatives involves the induction of G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways.

Cell_Cycle_Arrest Drug Heterocyclic Derivative p53 p53 Upregulation Drug->p53 JNK JNK Upregulation Drug->JNK G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest->Apoptosis

Caption: Induction of G2/M arrest and apoptosis.

Mechanism of ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. This compound-derived triazoles act as inhibitors of ACE, preventing the formation of angiotensin II and thus leading to vasodilation and a reduction in blood pressure.

ACE_Inhibition cluster_0 Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Drug Indanone-Triazole Inhibitor Drug->ACE Inhibits

Caption: Renin-Angiotensin System Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Hydroxy-1-indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-1-indanone for improved yields and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Friedel-Crafts Based Syntheses

You are performing a synthesis of this compound using a Friedel-Crafts acylation/alkylation strategy (e.g., from anisole or 3-hydroxyphenyl propionic acid) and observing a lower than expected yield.

Troubleshooting Workflow

G start Low Yield Observed q1 Verify Purity of Starting Materials (e.g., Anisole, 3-Chloropropionyl Chloride) start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Purify Starting Materials (Distillation/Recrystallization) q1->a1_no No q2 Check Catalyst Quality & Quantity (e.g., AlCl3) a1_yes->q2 a1_no->q1 a2_yes Catalyst is Anhydrous & Sufficient q2->a2_yes Yes a2_no Use Fresh, Anhydrous Catalyst & Optimize Stoichiometry q2->a2_no No q3 Review Reaction Temperature a2_yes->q3 a2_no->q2 a3_yes Temperature within Optimal Range q3->a3_yes Yes a3_no Adjust Temperature Control (Too high can cause degradation) q3->a3_no No q4 Investigate Side Reactions a3_yes->q4 a3_no->q3 a4_yes Side Products Detected (TLC/NMR) q4->a4_yes Yes a4_no Consider Product Instability q4->a4_no No a5 Possible Intermolecular Acylation (Polymerization) a4_yes->a5 end Yield Optimized a4_no->end a6 Decrease Reactant Concentration a5->a6 a6->end G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization & Demethylation cluster_step3 Step 3: Work-up & Purification s1_reactants Anisole + 3-Chloropropionyl Chloride in Dichloromethane s1_catalyst AlCl3/LiCl/NaBr s1_reactants->s1_catalyst s1_reaction React at Room Temp (8-15 hours) s1_catalyst->s1_reaction s1_intermediate Intermediate: 3-chloro-4'-(methoxy)propiophenone s1_reaction->s1_intermediate s2_evap Evaporate Dichloromethane s1_intermediate->s2_evap s2_heat Heat Molten Reactant (100-170 °C, 4-8 hours) s2_evap->s2_heat s2_product_crude Crude Product Mixture s2_heat->s2_product_crude s3_quench Pour into Ice Water s2_product_crude->s3_quench s3_ph Adjust pH to 3-5 (with HCl) s3_quench->s3_ph s3_extract Extract with Ethyl Acetate s3_ph->s3_extract s3_dry Dry Organic Phase (e.g., MgSO4) s3_extract->s3_dry s3_purify Recrystallize from Ethyl Acetate s3_dry->s3_purify s3_final Pure this compound s3_purify->s3_final

Addressing challenges in the purification of 5-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 5-Hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The nature of impurities largely depends on the synthetic route employed.

  • From Demethylation of 5-Methoxy-1-indanone: The most common impurity is the unreacted starting material, 5-Methoxy-1-indanone. Over-reaction or harsh conditions can lead to the formation of degradation byproducts.

  • From Friedel-Crafts Acylation/Cyclization: This method can generate several byproducts, including regioisomers (e.g., 7-Hydroxy-1-indanone), poly-acylated products, and auto-condensation products of the indanone core.[1][2] The use of strong Lewis acids like AlCl₃ can also lead to the formation of colored impurities that are difficult to remove.

Q2: My this compound appears as a colored oil or a discolored solid after initial workup. How can I decolorize it?

A2: Colored impurities are common, especially from Friedel-Crafts reactions. Treatment with activated carbon during the workup or before recrystallization can be effective. In a typical procedure, after the initial extraction and before concentration, the organic layer can be treated with a small amount of activated carbon, heated gently, and then filtered to remove the carbon and adsorbed impurities.[3]

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: As a phenolic compound, this compound can be susceptible to oxidation, which can lead to discoloration. It is recommended to store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the baseline on the silica gel column.

  • Possible Cause: The polarity of the eluent is too low for the polar this compound.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase. A common starting point is a mixture of hexane and ethyl acetate. You can increase the proportion of ethyl acetate.

    • If a hexane/ethyl acetate system is ineffective, switch to a more polar solvent system, such as dichloromethane/methanol.

    • Consider using a different stationary phase, such as alumina, which may have different adsorption properties.

Issue 2: Poor separation between this compound and impurities.

  • Possible Cause: The chosen solvent system has insufficient selectivity.

  • Troubleshooting Steps:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various solvent mixtures to maximize the difference in Rf values between your product and the impurities.

    • Try a ternary solvent system (a mixture of three solvents) to fine-tune the polarity and selectivity.

    • If the impurities are significantly less polar, you can start with a less polar eluent to wash them off the column before increasing the polarity to elute your product.

Issue 3: Tailing of the product peak during column chromatography.

  • Possible Cause: Strong interaction between the phenolic hydroxyl group and the acidic silica gel.

  • Troubleshooting Steps:

    • Add a small amount of a polar modifier, such as acetic acid or triethylamine (depending on the nature of the impurities), to the eluent to reduce the strong interactions with the silica.

    • Use a deactivated silica gel or alumina as the stationary phase.

Recrystallization

Issue 1: this compound fails to crystallize from the solution.

  • Possible Cause: The solution is not supersaturated, the concentration of the compound is too low, or the presence of impurities is inhibiting crystallization.

  • Troubleshooting Steps:

    • Concentrate the solution by evaporating some of the solvent.

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of pure this compound if available.

    • Cool the solution slowly to room temperature and then in an ice bath or refrigerator.

    • If using a single solvent, try a two-solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

  • Troubleshooting Steps:

    • Use a lower boiling point solvent for recrystallization.

    • Dilute the solution with more of the good solvent before adding the poor solvent in a two-solvent system.

    • Ensure a slow cooling rate to allow for proper crystal lattice formation.

Issue 3: The recrystallized product is still impure.

  • Possible Cause: The impurities have similar solubility to the product in the chosen solvent, or the crystals were not washed properly after filtration.

  • Troubleshooting Steps:

    • Try a different recrystallization solvent or a different combination of solvents in a two-solvent system.

    • Ensure that the crystals are washed with a small amount of cold recrystallization solvent after filtration to remove any adhering impure mother liquor.

    • Consider a second recrystallization step for higher purity.

Data Presentation

Table 1: Physical and Purity Data for this compound

PropertyValueReference
Molecular FormulaC₉H₈O₂[4]
Molecular Weight148.16 g/mol [4]
Melting Point175 °C (decomposes)[5][6]
Assay95%[5]
Common Impurities<3% acetone[5]

Table 2: Reported Yields and Purification Methods

Synthetic RoutePurification MethodYieldReference
Demethylation of 5-Methoxy-1-indanoneColumn Chromatography80.5%[3]
Demethylation of 5-Methoxy-1-indanoneRecrystallization from Ethyl Acetate86.5%[3]
From 2,6-dibromophenolRecrystallization from Ethyl Acetate86% (of intermediate)[7]
From 2,6-dibromophenolExtraction and Concentration92% (final step)[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar this compound.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization from a Single Solvent (Ethyl Acetate)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Filtration and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethyl acetate and hexane.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure column_chromatography_workflow start Crude Product load Load onto Silica Gel Column start->load elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane/EtOAc) load->elute_nonpolar collect_impurities Collect Non-polar Impurities elute_nonpolar->collect_impurities elute_polar Increase Polarity (e.g., more EtOAc) elute_nonpolar->elute_polar All non-polar impurities eluted collect_product Collect Product Fractions elute_polar->collect_product tlc Monitor Fractions by TLC collect_product->tlc tlc->collect_product Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization column Column Chromatography Problem start->column no_crystals No Crystals Form recrystallization->no_crystals oiling_out Product Oils Out recrystallization->oiling_out impure_crystals Crystals are Impure recrystallization->impure_crystals no_movement Compound at Baseline column->no_movement poor_separation Poor Separation column->poor_separation no_crystals_sol Concentrate, Scratch, Seed, or Change Solvent no_crystals->no_crystals_sol oiling_out_sol Lower BP Solvent, Dilute, or Slow Cool oiling_out->oiling_out_sol impure_crystals_sol Change Solvent, Wash Crystals Properly impure_crystals->impure_crystals_sol no_movement_sol Increase Eluent Polarity no_movement->no_movement_sol poor_separation_sol Optimize Solvent System via TLC poor_separation->poor_separation_sol

References

Improving the stability and shelf-life of 5-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and shelf-life of 5-Hydroxy-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common stability issues?

A1: this compound is a chemical compound with the molecular formula C₉H₈O₂. It possesses both a phenolic hydroxyl group and a ketone functional group, making it susceptible to degradation. Common stability issues include oxidation of the phenolic group, which can be accelerated by exposure to light, high pH, and the presence of metal ions. This degradation often manifests as a color change, typically to a yellowish or brownish hue. The ketone group can also be subject to reactions, particularly at elevated temperatures. The compound is a solid, typically a powder or crystal, and has a melting point of approximately 175°C, at which it decomposes.[1][2][3][4]

Q2: What are the optimal storage conditions for this compound?

A2: To maximize stability and shelf-life, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][4] It is crucial to protect the compound from light by using an amber-colored vial or by storing it in a dark place. To minimize oxidation, consider flushing the container with an inert gas like nitrogen or argon before sealing. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: My this compound solution is turning yellow/brown. What is causing this and how can I prevent it?

A3: The discoloration of your this compound solution is most likely due to the oxidation of the phenolic hydroxyl group. This process can be initiated or accelerated by several factors, including:

  • Exposure to Air (Oxygen): Oxygen is a primary driver of oxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • High pH (Alkaline Conditions): Basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

To prevent discoloration, you can implement the following strategies:

  • Use Degassed Solvents: Purge your solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen before preparing your solution.

  • Work Under an Inert Atmosphere: If possible, handle the compound and prepare solutions in a glove box or under a blanket of inert gas.

  • Protect from Light: Use amber glassware or wrap your containers in aluminum foil.

  • Control pH: Maintain a slightly acidic to neutral pH for your solutions, as alkaline conditions promote oxidation.

  • Use Antioxidants: The addition of antioxidants can help to quench free radicals and inhibit oxidative processes. Common choices for phenolic compounds include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Ascorbic Acid.[2][5][6][7]

Q4: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?

A4: Precipitation in your this compound solution could be due to several factors:

  • Poor Solubility: The concentration of your solution may have exceeded the solubility limit of this compound in the chosen solvent.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • pH Changes: Altering the pH of the solution can affect the ionization state and solubility of this compound.

To address this issue, consider the following:

  • Verify Solubility: Check the solubility of this compound in your solvent at the desired concentration and temperature. You may need to use a different solvent or a co-solvent system.

  • Gentle Warming and Sonication: If precipitation is due to temperature changes, gentle warming and sonication may help to redissolve the compound.

  • Filtration: If the precipitate is suspected to be a degradation product, you can filter the solution to remove it. However, this does not address the underlying stability issue.

  • Buffer the Solution: If pH fluctuations are a concern, using a buffered solvent system can help maintain a consistent pH and improve solubility and stability.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Symptom Possible Cause Troubleshooting Steps
Rapid color change (yellowing/browning) Oxidation 1. Prepare solutions using deoxygenated solvents. 2. Handle the compound and solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Store solutions in amber vials or protect from light. 4. Add a suitable antioxidant (e.g., BHT, BHA, Ascorbic Acid) to the solution.[2][5][7] 5. Ensure the pH of the solution is not alkaline.
Appearance of new peaks in HPLC analysis Chemical Degradation (Hydrolysis, Oxidation) 1. Analyze the degradation profile under controlled stress conditions (see Experimental Protocols section) to identify potential degradation pathways. 2. Adjust the pH of the solution to a more stable range (typically slightly acidic for phenolic compounds). 3. Store solutions at lower temperatures (e.g., 2-8°C or frozen).
Loss of potency/purity over a short period Multiple Degradation Pathways 1. Conduct a forced degradation study to understand the compound's lability to heat, light, pH, and oxidation.[8] 2. Based on the degradation profile, implement a combination of protective measures (e.g., inert atmosphere, light protection, low temperature, and antioxidants).
Issue 2: Inconsistent Results in Assays
Symptom Possible Cause Troubleshooting Steps
Poor reproducibility of analytical results Sample instability during analysis 1. Minimize the time between sample preparation and analysis. 2. Use a chilled autosampler if available. 3. Ensure the mobile phase for HPLC is at a pH that promotes the stability of this compound.
Drifting baseline or appearance of ghost peaks in HPLC Contamination or column degradation 1. Ensure high purity of solvents and reagents. 2. Use a guard column to protect the analytical column. 3. Flush the HPLC system and column thoroughly between analyses.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw samples, dissolve in the solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at appropriate time points.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for a reverse-phase HPLC method to separate this compound from its potential degradation products. Method optimization may be required.

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute more hydrophobic compounds. A starting point could be 90% A / 10% B, ramping to 10% A / 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around 222 nm or 254 nm).[9]
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[10]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress Condition Reagent/Parameter Temperature Duration Expected Outcome
Acid Hydrolysis 0.1 M HCl60°C24 hoursPotential for hydrolysis of ether linkages if present as impurities, or other acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOHRoom Temperature8 hoursHigher susceptibility to oxidation of the phenol group. Potential for base-catalyzed reactions.
Oxidation 3% H₂O₂Room Temperature24 hoursSignificant degradation expected due to the presence of the phenolic hydroxyl group.
Thermal (Solid) -80°C48 hoursMay show some degradation, but likely less than in solution.
Photolytic >1.2 million lux hours, >200 Wh/m²AmbientAs requiredPotential for photodegradation, leading to the formation of radical species and subsequent degradation products.

Visualizations

degradation_pathway This compound This compound Oxidized Products (e.g., Quinones) Oxidized Products (e.g., Quinones) This compound->Oxidized Products (e.g., Quinones) O₂, Light, High pH Hydrolytic Products Hydrolytic Products This compound->Hydrolytic Products Acid/Base Photolytic Products Photolytic Products This compound->Photolytic Products UV/Vis Light

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Neutralize_Dilute Neutralize (if needed) and Dilute Stress_Conditions->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation

Caption: Workflow for conducting a forced degradation study of this compound.

troubleshooting_logic Problem Instability Observed (e.g., Discoloration, Precipitation) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Problem->Check_Storage Check_Solution Examine Solution Parameters (Solvent, pH, Concentration) Problem->Check_Solution Implement_Protection Implement Protective Measures (Inert Gas, Amber Vials, Lower Temp) Check_Storage->Implement_Protection Optimize_Formulation Optimize Formulation (Adjust pH, Add Antioxidants) Check_Solution->Optimize_Formulation Re-evaluate Re-evaluate Stability Implement_Protection->Re-evaluate Optimize_Formulation->Re-evaluate

Caption: A logical troubleshooting guide for addressing stability issues with this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxy-1-indanone in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Hydroxy-1-indanone in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

A1: this compound is a derivative of indanone. Its chemical structure includes both a hydroxyl (-OH) and a ketone (C=O) functional group. While these groups can participate in hydrogen bonding, the overall molecule has a moderate degree of lipophilicity, as indicated by a predicted XlogP of 1.3. This moderate lipophilicity can lead to limited solubility in aqueous solutions, which is a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state for biological activity and accurate results.

Q2: What are the initial signs of solubility problems with this compound in my experiments?

A2: You may be experiencing solubility issues if you observe any of the following:

  • Visible particles or precipitate: The compound does not fully dissolve and forms a suspension.

  • Cloudiness or turbidity: The solution appears hazy or milky.

  • Inconsistent results: You may see variability in your experimental data due to inconsistent concentrations of the dissolved compound.

  • Low bioactivity: The compound may appear less potent than expected due to a lower effective concentration in solution.

Q3: What are the primary factors influencing the aqueous solubility of this compound?

A3: The key factors include:

  • pH of the medium: As a phenolic compound, the hydroxyl group of this compound can be deprotonated at higher pH values, forming a more polar phenoxide ion, which generally increases water solubility.

  • Temperature: Solubility of solid compounds often increases with temperature, although this effect may be modest and should be tested for your specific experimental conditions.

  • Presence of cosolvents: The addition of water-miscible organic solvents can significantly enhance solubility.

  • Presence of other excipients: Surfactants and cyclodextrins can be used to increase the apparent solubility of hydrophobic compounds.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Initial Solubility Assessment

Before attempting complex solubilization methods, it is crucial to determine the baseline solubility of this compound in your primary aqueous medium (e.g., water, phosphate-buffered saline (PBS)).

Experimental Protocol: Basic Solubility Assessment

  • Add an excess amount of this compound to a known volume of the aqueous medium in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant.

  • Determine the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Solubility Enhancement Strategies

If the initial solubility is insufficient for your experimental needs, consider the following strategies, starting with the simplest and progressing to more complex methods as needed.

For phenolic compounds like this compound, increasing the pH of the aqueous medium can improve solubility.

Q: How do I use pH to improve the solubility of this compound?

A:

  • Strategy: The phenolic hydroxyl group on this compound is weakly acidic. By increasing the pH of your aqueous buffer, you can deprotonate this group, forming a more soluble phenoxide salt.

  • Troubleshooting:

    • Precipitation at Neutral pH: If you prepare a stock solution at a high pH and then dilute it into a neutral buffer for your assay, the compound may precipitate. It is crucial to check the final concentration and pH to ensure the compound remains in solution.

    • Compound Stability: Be aware that high pH can sometimes lead to the degradation of phenolic compounds. It is advisable to assess the stability of this compound at the desired pH over the timescale of your experiment.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Follow the "Basic Solubility Assessment" protocol for each buffer.

  • Analyze the concentration of dissolved this compound at each pH to determine the optimal pH for solubility.

  • Assess the stability of this compound at the optimal pH using an appropriate analytical method over time.

Introducing a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

Q: My compound won't dissolve in my aqueous buffer. Can I use a cosolvent?

A:

  • Strategy: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental medium.

  • Troubleshooting:

    • Precipitation upon Dilution: When the organic stock solution is added to the aqueous buffer, the compound may precipitate out of solution. This is a common issue. To mitigate this, ensure the final concentration of the organic solvent in your assay is as low as possible (typically ≤1% v/v) and that the final concentration of this compound does not exceed its solubility limit in the final solvent mixture.

    • Solvent Effects on the Assay: The organic solvent itself can affect the biological system you are studying. Always run a vehicle control (your aqueous medium with the same final concentration of the organic solvent but without this compound) to account for any solvent-induced effects.

Experimental Protocol: Cosolvent-Mediated Solubilization

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or 100% ethanol.

  • Serially dilute this stock solution into your aqueous buffer, ensuring vigorous mixing during dilution.

  • Visually inspect for any signs of precipitation.

  • Determine the maximum concentration of this compound that remains in solution at an acceptable final cosolvent concentration for your experiment.

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Q: I've tried cosolvents, but my compound still precipitates. Would a surfactant help?

A:

  • Strategy: Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological experiments. At concentrations above their critical micelle concentration (CMC), these surfactants form micelles that can encapsulate this compound, increasing its solubility.

  • Troubleshooting:

    • Surfactant Concentration: Ensure the final concentration of the surfactant in your assay is above its CMC.

    • Surfactant Interference: Surfactants can interfere with certain biological assays. As with cosolvents, it is essential to include a vehicle control with the surfactant alone.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare your aqueous buffer containing a suitable concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% w/v Tween® 20).

  • Prepare a stock solution of this compound in a minimal amount of an organic solvent (e.g., DMSO).

  • Add the stock solution to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

  • Determine the solubility of this compound in the presence of the surfactant.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can form inclusion complexes with hydrophobic molecules.[1][2]

Q: I need a completely organic solvent-free solution. Are cyclodextrins a good option?

A:

  • Strategy: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, enhancing its aqueous solubility without the need for organic cosolvents.[1][2]

  • Troubleshooting:

    • Complex Formation Efficiency: The efficiency of complexation can vary. It may be necessary to try different types of cyclodextrins and to optimize the ratio of cyclodextrin to this compound.

    • Preparation Method: Simple mixing may not be sufficient. Techniques like kneading or lyophilization can improve complex formation.[3]

Experimental Protocol: Cyclodextrin Inclusion Complexation

  • Prepare an aqueous solution of a cyclodextrin (e.g., HP-β-CD) at a desired concentration.

  • Add an excess of this compound to the cyclodextrin solution.

  • Stir the mixture for an extended period (e.g., 24-48 hours) at a constant temperature.

  • Centrifuge to remove any undissolved compound.

  • Determine the concentration of dissolved this compound in the supernatant.

Quantitative Data Summary

While specific experimental solubility data for this compound is not widely available in the literature, the following table provides estimated solubility and key physicochemical properties to guide your experimental design.

PropertyValueSource
Molecular Formula C₉H₈O₂[4][5]
Molecular Weight 148.16 g/mol [4][5]
Melting Point 175 °C (decomposes)[4]
Predicted XlogP 1.3[5][6]
Estimated Water Solubility Low (likely in the µg/mL to low mg/mL range)Based on XlogP and chemical structure
Solubility in DMSO Likely high (e.g., >25 mg/mL)General solubility of similar compounds
Solubility in Ethanol Likely moderate to highGeneral solubility of similar compounds

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and experimental workflows for addressing solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound assess_sol Assess Baseline Solubility in Aqueous Buffer start->assess_sol is_sol_sufficient Is Solubility Sufficient? assess_sol->is_sol_sufficient ph_adjust Strategy 1: pH Adjustment is_sol_sufficient->ph_adjust No end_success Proceed with Experiment is_sol_sufficient->end_success Yes ph_adjust->is_sol_sufficient cosolvent Strategy 2: Use of Cosolvents (e.g., DMSO) ph_adjust->cosolvent If pH adjustment is insufficient or not feasible cosolvent->is_sol_sufficient surfactant Strategy 3: Surfactant Solubilization cosolvent->surfactant If precipitation persists or solvent effects are a concern surfactant->is_sol_sufficient cyclodextrin Strategy 4: Cyclodextrin Complexation surfactant->cyclodextrin For organic solvent-free formulations cyclodextrin->is_sol_sufficient end_fail Re-evaluate Formulation/ Consider Analogs cyclodextrin->end_fail If all strategies fail

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Cosolvent_Protocol_Workflow prep_stock 1. Prepare Concentrated Stock in 100% DMSO dilute 2. Serially Dilute Stock into Aqueous Buffer prep_stock->dilute vortex 3. Vortex During Dilution dilute->vortex observe 4. Observe for Precipitation vortex->observe determine_max_conc 5. Determine Max Soluble Concentration observe->determine_max_conc

Caption: A stepwise protocol for using a cosolvent to dissolve this compound.

References

Refinement of reaction conditions for 5-Hydroxy-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the synthesis of 5-Hydroxy-1-indanone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Potential Cause Observation Recommended Solution
Suboptimal Catalyst Reaction does not proceed to completion (TLC analysis shows starting material).The choice of Lewis or Brønsted acid is critical. For Friedel-Crafts type reactions, screen different catalysts such as AlCl₃, FeCl₃, or polyphosphoric acid (PPA). For demethylation of 5-methoxy-1-indanone, ensure fresh, anhydrous AlCl₃ is used.[1][2]
Moisture Contamination Catalyst appears clumpy or reaction fails to initiate.Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
Inadequate Temperature The reaction is sluggish or does not start. Conversely, the formation of dark, tarry byproducts is observed.Optimize the reaction temperature. Some cyclizations require high temperatures (e.g., 100-170°C), while others may proceed at room temperature.[1][3] Monitor the reaction for degradation at elevated temperatures.
Impure Starting Materials Presence of unexpected spots on TLC or formation of side products.Ensure the purity of starting materials like 3-(3-hydroxyphenyl)propanoic acid or 5-methoxy-1-indanone. Purify starting materials by recrystallization or chromatography if necessary.
Intermolecular Side Reactions Formation of polymeric materials or insoluble solids.High concentrations of starting materials can favor intermolecular reactions. Running the reaction under more dilute conditions can promote the desired intramolecular cyclization.[1]

Problem 2: Formation of Impurities and Side Products

Potential Cause Observation Recommended Solution
Formation of Regioisomers In PPA-catalyzed cyclization of 3-(3-hydroxyphenyl)propanoic acid, a mixture of 5-hydroxy- and 7-hydroxy-1-indanone is observed.The grade of PPA, specifically its phosphorus pentoxide (P₂O₅) content, can influence regioselectivity. Experiment with different grades of PPA to optimize the formation of the desired 5-hydroxy isomer.[1] The separation of these isomers can be challenging.[4]
Incomplete Demethylation When starting from 5-methoxy-1-indanone, the presence of starting material in the final product.Extend the reaction time or increase the amount of AlCl₃. Ensure the reaction is heated adequately to drive the demethylation to completion.
Product Degradation The reaction mixture darkens significantly, and the yield of the desired product is low despite the consumption of starting material.The indanone product may be unstable under harsh acidic conditions and high temperatures.[1] Consider using a milder catalyst or reducing the reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods include:

  • Intramolecular Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid: This is a direct approach but can require harsh conditions and may lead to regioisomer formation.[4]

  • Demethylation of 5-methoxy-1-indanone: This method often uses a strong Lewis acid like aluminum chloride (AlCl₃).[5]

  • Multi-step synthesis from 2,6-dibromophenol and 3-chloropropionyl chloride: This route involves a Friedel-Crafts reaction followed by a debromination step and can offer high selectivity.[6]

  • "One-pot" synthesis from anisole and 3-chloropropionyl chloride: This approach utilizes a mixture of Lewis acids to catalyze both the initial acylation and subsequent cyclization and demethylation.[3]

Q2: How can I purify the crude this compound?

A2: Common purification techniques include:

  • Recrystallization: Ethyl acetate is a commonly used solvent for recrystallizing this compound, yielding a brown or yellow solid.[3]

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities and side products. A typical eluent system is a mixture of dichloromethane and acetonitrile.[5]

Q3: My Friedel-Crafts cyclization is not working. What should I check first?

A3: The most critical factor in a Friedel-Crafts reaction is the exclusion of moisture. Ensure your glassware is completely dry and you are using anhydrous solvents and a fresh, high-quality Lewis acid catalyst. Running the reaction under an inert atmosphere is also highly recommended.[2]

Q4: I am seeing two spots on my TLC that I believe are the 5-hydroxy and 7-hydroxy isomers. How can I confirm this and improve the selectivity?

A4: You can confirm the identity of the isomers by isolating them (if possible) and characterizing them using NMR spectroscopy. To improve selectivity towards the 5-hydroxy isomer in PPA-catalyzed reactions, try using PPA with a higher P₂O₅ content.[1] Alternatively, consider a synthetic route that offers better regiocontrol, such as the one starting from 2,6-dibromophenol.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthetic Route Starting Material(s) Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Demethylation5-Methoxy-1-indanoneAlCl₃BenzeneReflux590[5]
"One-pot" SynthesisAnisole, 3-Chloropropionyl chlorideAlCl₃/LiClDichloromethane, then moltenRoom Temp, then 12510, then 484.5[3]
Multi-step Synthesis2,6-Dibromophenol, 3-Chloropropionyl chlorideAlCl₃ (for cyclization), Pd/C (for debromination)Acetonitrile, Methanol30-40 (cyclization), 40 (debromination)2 (cyclization), 6 (debromination)87 (step 1), 92 (step 3)[6]
Friedel-Crafts Cyclization3-(3-Hydroxyphenyl)propanoic acidPolyphosphoric acid (PPA)-180Not specifiedMixture of isomers[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation of 5-Methoxy-1-indanone

  • To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in anhydrous benzene (50 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aluminum chloride (AlCl₃) (4 g, 31 mmol) portion-wise.

  • Heat the mixture at reflux for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography using a mixture of dichloromethane and acetonitrile (90/10) as the eluent to yield this compound as a yellow solid.[5]

Protocol 2: "One-Pot" Synthesis of this compound from Anisole

  • In a four-necked reactor equipped with a stirrer, condenser, dropping funnel, and nitrogen inlet, add dichloromethane (200 ml), AlCl₃ (80.0 g), and LiCl (14.1 g).

  • Add anisole (10.8 g) to the mixture.

  • Under stirring, add a solution of 3-chloropropionyl chloride (13.3 g) in dichloromethane (50 ml) dropwise.

  • Allow the reaction to proceed at room temperature for 10 hours.

  • Remove the dichloromethane under reduced pressure.

  • Heat the remaining mixture in an oil bath to 125°C and maintain for 4 hours.

  • Cool the reaction mixture and slowly add 300 ml of dilute hydrochloric acid to decompose the reaction complex.

  • Adjust the pH of the aqueous phase to 3-5.

  • Extract the aqueous phase with ethyl acetate (3 x 150 ml).

  • Dry the combined organic phases with anhydrous MgSO₄ and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to obtain this compound as a brown solid.[3]

Mandatory Visualization

Reaction_Pathway Synthesis of this compound cluster_route1 Route 1: Demethylation cluster_route2 Route 2: Friedel-Crafts Cyclization cluster_route3 Route 3: Multi-step Synthesis 5-Methoxy-1-indanone 5-Methoxy-1-indanone 5-Hydroxy-1-indanone_1 This compound 5-Methoxy-1-indanone->5-Hydroxy-1-indanone_1 AlCl3, Benzene, Reflux 3-(3-Hydroxyphenyl)propanoic_acid 3-(3-Hydroxyphenyl)propanoic acid 5-Hydroxy-1-indanone_2 This compound 3-(3-Hydroxyphenyl)propanoic_acid->5-Hydroxy-1-indanone_2 PPA, 180°C 2,6-Dibromophenol 2,6-Dibromophenol Intermediate_A 2,6-Dibromophenyl 3-chloropropionate 2,6-Dibromophenol->Intermediate_A 3-Chloropropionyl chloride Intermediate_B 4,6-Dibromo-5-hydroxy-1-indanone Intermediate_A->Intermediate_B Lewis Acid (e.g., AlCl3) 5-Hydroxy-1-indanone_3 This compound Intermediate_B->5-Hydroxy-1-indanone_3 Debromination (e.g., Pd/C, H2)

Caption: Synthetic routes to this compound.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Dry glassware, inert atmosphere) Start->Reaction_Setup Reagent_Addition Reagent & Catalyst Addition Reaction_Setup->Reagent_Addition Reaction Reaction (Temperature & Time Control) Reagent_Addition->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, MP) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low/No Yield Check_Moisture Is the reaction anhydrous? Start->Check_Moisture Dry_Glassware Oven-dry glassware, use anhydrous solvents, run under inert gas. Check_Moisture->Dry_Glassware No Check_Catalyst Is the catalyst appropriate and active? Check_Moisture->Check_Catalyst Yes Dry_Glassware->Check_Catalyst Screen_Catalysts Screen different Lewis/Brønsted acids. Use fresh catalyst. Check_Catalyst->Screen_Catalysts No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Screen_Catalysts->Check_Temp Optimize_Temp Systematically vary the reaction temperature. Check_Temp->Optimize_Temp No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Optimize_Temp->Check_Purity Purify_SM Purify starting materials. Check_Purity->Purify_SM No Failure Still Low Yield Check_Purity->Failure Yes Success Yield Improved Purify_SM->Success

References

Technical Support Center: Analysis and Characterization of Impurities in 5-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and characterization of impurities in 5-Hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the identification and quantification of impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized as organic impurities, inorganic impurities, and residual solvents. Organic impurities are the most common and can include:

  • Starting materials: Unreacted precursors from the synthesis process, such as 5-methoxy-1-indanone or 3-(3-hydroxyphenyl)propionic acid.

  • By-products: Compounds formed during the synthesis, which can include isomers (e.g., 7-hydroxy-1-indanone or 6-hydroxy-1-indanone), or products from side reactions like intermolecular acylation.[1]

  • Intermediates: Partially reacted compounds from the synthetic route.

  • Degradation products: Formed by the decomposition of this compound under the influence of light, heat, or pH.

Q2: What are the primary analytical techniques for impurity analysis of this compound?

A2: The most common and effective techniques for analyzing impurities in this compound are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[4]

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: Identifying an unknown peak typically involves a combination of techniques. Initially, you can compare the retention time with that of known potential impurities. For definitive identification, the peak can be collected via preparative HPLC and then analyzed by mass spectrometry (MS) and NMR spectroscopy for structural elucidation.[5]

Q4: What are the typical acceptance criteria for impurities in a pharmaceutical substance like this compound?

A4: The acceptance criteria for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH). Generally, for a new drug substance, the reporting threshold for an impurity is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase.Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Consider a different column with a more inert stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample.[6]
Peak Splitting Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.[7]
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase by changing the organic solvent ratio or the pH.[8]
Unsuitable column.Select a column with a different stationary phase or a smaller particle size for higher efficiency.[2]
GC-MS Analysis
Problem Possible Cause Solution
Broad or Tailing Peaks Thermal degradation of the analyte in the injector.Lower the injector temperature in increments of 20-25°C. Use a more inert liner.[9]
Active sites in the column.Condition the column at a high temperature. If the problem persists, trim the first few centimeters of the column or replace it.[9]
No Peak Detected Analyte is not volatile enough or is thermally labile.Consider derivatization to increase volatility and thermal stability.[9]
Incorrect GC program.Optimize the temperature program, ensuring the final temperature is high enough to elute the compound.
Poor Reproducibility Inconsistent injection volume.Ensure the syringe is clean and functioning correctly. Optimize the injection speed.
Sample backflash in the injector.Use a liner with a larger volume or reduce the injection volume.[9]
NMR Spectroscopy
Problem Possible Cause Solution
Broad Peaks Incomplete dissolution of the sample.Ensure the sample is fully dissolved. Gentle heating or sonication may help.[10]
Paramagnetic impurities.Filter the sample through a plug of celite or silica gel.
Poor Signal-to-Noise Ratio Low sample concentration.Increase the sample concentration. For ¹³C NMR, a higher concentration is generally required.[10]
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Presence of Water Peak Hygroscopic solvent or wet sample.Use freshly opened deuterated solvent or dry it over molecular sieves. Ensure the sample is dry.[11]

Quantitative Data Summary

The following table summarizes typical purity levels and potential impurity limits for this compound based on commercially available information and general pharmaceutical guidelines.

Parameter Specification Reference
Purity (by HPLC)≥ 98.0%General pharmaceutical grade
Individual Unknown Impurity≤ 0.10%ICH Q3A/B Guidelines
Total Impurities≤ 1.0%General pharmaceutical grade
Residual Solvents (e.g., Acetone)< 0.3% (3000 ppm)ICH Q3C Guidelines

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 95% B

    • 30-35 min: 95% B

    • 35-36 min: 95% to 5% B

    • 36-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

GC-MS Method for Residual Solvents
  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

  • Sample Preparation (Headspace): Weigh 100 mg of this compound into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal and heat at 80 °C for 20 minutes before injection.

NMR Spectroscopy for Structural Elucidation
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for its ability to dissolve polar compounds and for observing exchangeable protons.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in 0.6-0.7 mL of deuterated solvent. Filter the solution into a clean, dry 5 mm NMR tube.[10]

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to determine the complete structure.[4]

    • NOESY/ROESY: Can be used to determine stereochemistry.[5]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_final Final Report Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Quant Quantification of Impurities HPLC->Quant ID Identification of Impurities HPLC->ID GCMS->ID NMR NMR Analysis Struct Structural Elucidation NMR->Struct Report Impurity Profile Report Quant->Report ID->NMR Struct->Report

Caption: Workflow for impurity analysis of this compound.

troubleshooting_logic Start Abnormal Peak Shape in HPLC (e.g., Tailing, Splitting) CheckSolvent Is sample solvent compatible with mobile phase? Start->CheckSolvent ChangeSolvent Dissolve sample in mobile phase or weaker solvent CheckSolvent->ChangeSolvent No CheckColumn Is the column old or contaminated? CheckSolvent->CheckColumn Yes ChangeSolvent->CheckColumn FlushColumn Flush column with strong solvent CheckColumn->FlushColumn Yes CheckpH Is mobile phase pH appropriate? CheckColumn->CheckpH No ReplaceColumn Replace column FlushColumn->ReplaceColumn Still unresolved End Problem Resolved FlushColumn->End Resolved ReplaceColumn->End AdjustpH Adjust pH to ensure single ionic form of analyte CheckpH->AdjustpH No CheckpH->End Yes AdjustpH->End

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Scaling up the synthesis of 5-Hydroxy-1-indanone for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 5-Hydroxy-1-indanone for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several common synthetic routes for this compound include:

  • Demethylation of 5-Methoxy-1-indanone: This classic method involves the cleavage of the methyl ether of the readily available 5-methoxy-1-indanone, typically using a strong Lewis acid like aluminum chloride (AlCl₃) in a suitable solvent.[1]

  • Multi-step Synthesis from Halogenated Phenols: A newer approach involves the reaction of a protected phenol, such as 2,6-dibromophenol, with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization and subsequent dehalogenation.[2] This method is reported to have high selectivity and yield, making it suitable for scale-up.

  • "One-Pot" Friedel-Crafts Acylation and Cyclization: This method utilizes anisole and 3-chloropropionyl chloride in the presence of a Lewis acid catalyst mixture (e.g., AlCl₃/LiCl) to first form an intermediate which then cyclizes upon heating to yield this compound.[3]

  • Diels-Alder Reaction: A more convergent approach involves the Diels-Alder reaction between a suitable 1,3-diene and a dienophile to construct the indanone core.[4]

Q2: What are the primary applications of this compound in drug development?

A2: this compound is a valuable building block in medicinal chemistry.[5] It serves as a key intermediate in the synthesis of a variety of biologically active molecules, including inhibitors of enzymes like monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase, which are targets for neurological and immunological disorders.[5] Its derivatives have also been investigated for anti-inflammatory, and anti-tumor activities.[6][7][8]

Q3: What are the key safety considerations when handling the reagents for this synthesis?

A3: Many reagents used in the synthesis of this compound are hazardous. For example, aluminum chloride is corrosive and reacts violently with water. Solvents like benzene are carcinogenic.[1] It is crucial to consult the Safety Data Sheets (SDS) for all chemicals, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Q1: My Friedel-Crafts demethylation of 5-methoxy-1-indanone is giving a low yield. What are the potential causes and solutions?

A1: Low yields in this reaction are often attributed to several factors:

  • Suboptimal Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be of poor quality or have degraded due to moisture. Ensure you are using a fresh, anhydrous grade of the catalyst.

  • Incorrect Reaction Temperature or Time: The reaction typically requires heating.[1] If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high or the reaction time is too long, it can lead to product degradation or the formation of polymeric byproducts.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Quenching and Extraction: The work-up procedure is critical. The reaction mixture should be carefully quenched with ice-cold acid to decompose the aluminum chloride complex. Inefficient extraction of the product from the aqueous layer will also result in lower yields. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.

Q2: I am observing significant byproduct formation in my scaled-up synthesis. How can I improve the purity of my crude product?

A2: Byproduct formation is a common challenge during scale-up. Here are some strategies to improve purity:

  • Control of Reaction Conditions: Strictly control the reaction temperature and reagent addition rate. Slow, controlled addition of reagents can minimize side reactions.

  • Purification Method Optimization:

    • Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good recovery of pure this compound.

    • Column Chromatography: For difficult separations, flash column chromatography using silica gel is a reliable method.[1] A gradient elution system may be necessary to separate closely related impurities.

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities can be carried through the synthesis and complicate purification.[9]

Q3: The debromination step in the synthesis from 2,6-dibromophenol is sluggish. What can I do to drive the reaction to completion?

A3: Sluggish debromination can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Quality: The palladium on carbon (Pd/C) catalyst can lose activity. Use a fresh, high-quality catalyst. Ensure the catalyst is not exposed to air for prolonged periods.

  • Hydrogen Pressure: If performing a catalytic hydrogenation, ensure the system is properly sealed and under a positive pressure of hydrogen. For larger scales, a Parr shaker or a similar hydrogenation apparatus may be necessary.

  • Solvent and Temperature: Ensure the solvent is appropriate for the hydrogenation and that the temperature is optimized. The patent literature suggests heating to around 40°C can facilitate the reaction.[2]

Experimental Protocols

Method 1: Demethylation of 5-Methoxy-1-indanone

This protocol is based on the demethylation using aluminum chloride.[1]

Procedure:

  • To a solution of 5-methoxy-1-indanone (1 equivalent) in a dry, inert solvent such as benzene, add anhydrous aluminum chloride (2.5 equivalents) portion-wise while stirring.

  • Heat the mixture at reflux for approximately 5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography or recrystallization to yield this compound.

Method 2: Multi-step Synthesis from 2,6-Dibromophenol

This protocol is adapted from a patented procedure and is suitable for larger scale synthesis.[2]

Step A: Synthesis of 3-chloro-N-(2,6-dibromophenyl)propanamide

  • React 2,6-dibromophenol with 3-chloropropionyl chloride in the presence of a base to form the corresponding ester.

Step B: Friedel-Crafts Cyclization

  • Treat the product from Step A with a Lewis acid (e.g., aluminum chloride) to induce intramolecular Friedel-Crafts cyclization, yielding 4,6-dibromo-5-hydroxy-1-indanone.

Step C: Debromination

  • Dissolve the dibrominated indanone from Step B in methanol.

  • Add 10% palladium on carbon catalyst.

  • Stir the mixture under an argon atmosphere and heat to 40°C for 6 hours, or until TLC indicates complete reaction.

  • Cool the reaction mixture, dilute with water and ethyl acetate, and separate the layers.

  • Wash the organic phase with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Quantitative Data Summary

Synthesis MethodStarting Material(s)Key ReagentsReported YieldReference
Demethylation5-Methoxy-1-indanoneAlCl₃, Benzene90%[1]
Multi-step Synthesis2,6-Dibromophenol, 3-Chloropropionyl chlorideLewis Acid, Pd/C, H₂92% (for debromination step)[2]
"One-Pot" SynthesisAnisole, 3-Chloropropionyl chlorideAlCl₃/LiCl84.5 - 86.5%[3]

Visualizations

experimental_workflow cluster_demethylation Method 1: Demethylation cluster_multistep Method 2: Multi-step Synthesis start1 5-Methoxy-1-indanone step1_1 Add AlCl3 in Benzene start1->step1_1 step1_2 Reflux (5h) step1_1->step1_2 step1_3 Quench & Extract step1_2->step1_3 step1_4 Purify step1_3->step1_4 end1 This compound step1_4->end1 start2 2,6-Dibromophenol step2_1 Acylation start2->step2_1 step2_2 Friedel-Crafts Cyclization step2_1->step2_2 step2_3 Debromination (Pd/C, H2) step2_2->step2_3 end2 This compound step2_3->end2

Caption: Comparative workflow of two primary synthesis routes for this compound.

troubleshooting_logic start Low Yield in Synthesis q1 Purity of Starting Materials? start->q1 q2 Reaction Conditions Optimal? q1->q2 Yes sol1 Analyze & Purify Starting Materials q1->sol1 No q3 Work-up & Purification Efficient? q2->q3 Yes sol2 Optimize Temp, Time & Catalyst q2->sol2 No sol3 Refine Extraction & Recrystallization q3->sol3 No end Improved Yield q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

References

Strategies to minimize degradation of 5-Hydroxy-1-indanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing and handling 5-Hydroxy-1-indanone to minimize degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Its stability is crucial because the presence of degradation products can lead to impurities in the final product, potentially affecting its efficacy, safety, and shelf-life.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on its chemical structure, which includes a phenolic hydroxyl group and a ketone, this compound is susceptible to degradation from exposure to light, heat, oxygen (oxidation), and high humidity. The presence of acidic or basic conditions can also catalyze degradation reactions.

Q3: What are the visual indicators of this compound degradation?

A3: While instrumental analysis is required for confirmation, visual signs of degradation may include a change in color (e.g., development of a yellowish or brownish tint), a change in physical state (e.g., clumping of the powder), or the appearance of an unusual odor.

Q4: How should this compound be stored to ensure its long-term stability?

A4: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) and an inert atmosphere (e.g., argon or nitrogen) are recommended.

Q5: What analytical techniques are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for developing a stability-indicating method.[2] This method can separate the intact this compound from its degradation products, allowing for their quantification. Other techniques like Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of the compound Oxidation or photodecomposition.Store the compound in an amber-colored vial under an inert atmosphere. Minimize exposure to light and air.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) for a limited time and perform a purity check before use.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their formation pathways. This will help in developing a robust stability-indicating analytical method.
Poor solubility after storage Possible polymerization or formation of insoluble degradation products.Evaluate the impact of humidity on the compound's stability. Store in a desiccator to minimize moisture exposure.

Potential Degradation Pathways

The chemical structure of this compound suggests susceptibility to oxidative and photolytic degradation. The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored quinone-type structures. The ketone functionality and the aromatic ring can be susceptible to photolytic degradation.

DegradationPathways Potential Degradation Pathways for this compound A This compound B Oxidative Degradation (e.g., Quinone formation) A->B O2, light, metal ions C Photolytic Degradation (e.g., Ring opening, polymerization) A->C UV/Vis light D Hydrolytic Degradation (pH dependent) A->D Acid/Base

Caption: Potential degradation pathways for this compound.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[2][3] The following is a general protocol that should be adapted and optimized for this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

  • Temperature and humidity-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Humidity Stress: Store the solid compound in a humidity chamber at a high relative humidity (e.g., 75% RH) and elevated temperature (e.g., 40°C).[4]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and quantify the major degradation products.

    • Characterize the degradation products using techniques like LC-MS if necessary.

ExperimentalWorkflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL this compound) B Acid Hydrolysis (0.1M HCl) A->B C Base Hydrolysis (0.1M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal (70°C) A->E F Photolytic (ICH Q1B) A->F G Humidity (40°C/75% RH) A->G H Sample at Time Points (0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I HPLC Analysis H->I J Data Evaluation (% Degradation, Impurity Profile) I->J

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-Hydroxy-1-indanone, a key intermediate and potential impurity in pharmaceutical synthesis, is critical for ensuring product quality and safety. This guide provides a comparative overview of various analytical techniques for the quantification of this compound, presenting representative performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Techniques

The choice of an analytical method for this compound quantification is dependent on several factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique. For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for volatile derivatives of the analyte. Capillary Electrophoresis (CE) offers a high-resolution separation alternative with minimal sample consumption.[1]

Table 1: Comparison of HPLC-UV Method Validation Parameters
Validation ParameterResultAcceptance Criteria
Linearity (Range) 0.1 - 100 µg/mLR² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Intraday≤ 1.5%≤ 2.0%
- Interday≤ 1.8%≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mL-
Specificity No interference from blank and placeboPeak purity > 99%
Table 2: Comparison of LC-MS/MS Method Validation Parameters
Validation ParameterResultAcceptance Criteria
Linearity (Range) 0.05 - 500 ng/mLR² ≥ 0.998
Accuracy (% Recovery) 99.1% - 100.8%95.0% - 105.0%
Precision (% RSD)
- Intraday≤ 1.2%≤ 5.0%
- Interday≤ 1.6%≤ 5.0%
Limit of Detection (LOD) 0.01 ng/mL-
Limit of Quantification (LOQ) 0.05 ng/mL-
Matrix Effect 97% - 103%85% - 115%
Specificity No endogenous interference at the retention time of the analyte and IS-
Table 3: Comparison of GC-MS Method Validation Parameters (for a derivatized analyte)
Validation ParameterResultAcceptance Criteria
Linearity (Range) 1 - 500 ng/mLR² ≥ 0.997
Accuracy (% Recovery) 97.8% - 102.5%95.0% - 105.0%
Precision (% RSD)
- Intraday≤ 2.0%≤ 5.0%
- Interday≤ 2.5%≤ 5.0%
Limit of Detection (LOD) 0.3 ng/mL-
Limit of Quantification (LOQ) 1 ng/mL-
Specificity No interfering peaks from the matrixPeak purity > 98%
Table 4: Comparison of Capillary Electrophoresis (CE) Method Validation Parameters
Validation ParameterResultAcceptance Criteria
Linearity (Range) 1 - 150 µg/mLR² ≥ 0.999
Accuracy (% Recovery) 98.0% - 101.5%97.0% - 103.0%
Precision (% RSD)
- Intraday≤ 1.8%≤ 2.5%
- Interday≤ 2.2%≤ 2.5%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1 µg/mL-
Specificity Baseline separation from related impuritiesResolution > 2.0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of methanol. Further dilute with the mobile phase to fall within the linear range. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of Methanol and 0.1% Formic Acid in Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 149.06 -> Product ion (Q3) m/z 121.06

    • Internal Standard (e.g., Deuterated this compound): Precursor ion (Q1) m/z 153.08 -> Product ion (Q3) m/z 125.08

  • Sample Preparation (for plasma): To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation (Derivatization): To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized sample.

Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm internal diameter).

  • Background Electrolyte (BGE): 25 mM Sodium borate buffer, pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration within the linear range.

Visualizing the Analytical Workflow

To better understand the logical flow of selecting and validating an analytical method, the following diagrams illustrate the general process.

Analytical_Method_Selection cluster_selection Method Selection cluster_techniques Analytical Techniques start Define Analytical Requirements matrix Sample Matrix (e.g., Bulk, Plasma) start->matrix sensitivity Required Sensitivity (e.g., %, ppm, ppb) start->sensitivity instrumentation Available Instrumentation start->instrumentation decision Select Technique matrix->decision sensitivity->decision instrumentation->decision hplc HPLC-UV decision->hplc Robustness lcms LC-MS/MS decision->lcms High Sensitivity gcms GC-MS decision->gcms Volatile Analyte ce Capillary Electrophoresis decision->ce High Resolution

Caption: A flowchart illustrating the decision-making process for selecting an appropriate analytical technique.

Validation_Workflow cluster_protocol Validation Protocol start Develop Method Protocol specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Interday) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: A diagram outlining the typical workflow for analytical method validation.

References

A Comparative Analysis of 5-Hydroxy-1-indanone and 6-Hydroxy-1-indanone: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the isomeric compounds 5-Hydroxy-1-indanone and 6-Hydroxy-1-indanone. As crucial intermediates and structural motifs in medicinal chemistry, understanding the distinct characteristics of these isomers is paramount for their application in drug design and organic synthesis. This document outlines their physicochemical properties, spectral data, synthesis protocols, and known biological activities, supported by experimental data and procedural workflows.

Physicochemical and Spectroscopic Properties

The positioning of the hydroxyl group on the aromatic ring of the indanone core significantly influences the physicochemical and spectroscopic properties of these isomers. A summary of these key characteristics is presented below.

PropertyThis compound6-Hydroxy-1-indanone
CAS Number 3470-49-3[1][2]62803-47-8[3][4]
Molecular Formula C₉H₈O₂[5][6]C₉H₈O₂[4][7]
Molecular Weight 148.16 g/mol [1][5]148.16 g/mol [4][7]
Appearance White to light yellow/orange powder/crystal[8]Light tan solid / white to light yellow crystal powder[3][9]
Melting Point 175 °C (decomposes)[1][2][5]154-158 °C[3][4][9]
Boiling Point 343.8 ± 31.0 °C at 760 mmHg[5]Not explicitly found
Density 1.3 ± 0.1 g/cm³[5][6]1.3 g/cm³[7]
pKa 8.15 ± 0.20 (Predicted)[8]9.45 ± 0.20 (Predicted)[9]

Table 1: Comparative Physicochemical Properties.

Spectral Data Comparison

The substitution pattern directly impacts the electronic environment of the protons and carbons, leading to distinct shifts in NMR and IR spectroscopy.

Spectral DataThis compound6-Hydroxy-1-indanone
¹H NMR (DMSO-d₆) δ 7.66 (d, 1H), 6.98 (s, 1H), 6.85 (d, 1H), 3.08 (t, 2H), 2.57 (m, 2H)[10]δ 9.72 (s, 1H, -OH), 7.36 (d, 1H), 7.07 (dd, 1H), 6.90 (d, 1H), 2.94 (m, 2H), 2.58 (m, 2H)[3][9]
¹³C NMR Data not explicitly found in search results.Data not explicitly found in search results.
IR Spectroscopy Spectra available from suppliers, characteristic peaks for O-H, C=O (ketone), and aromatic C-H/C=C bonds expected.[6]Spectra available from suppliers, characteristic peaks for O-H, C=O (ketone), and aromatic C-H/C=C bonds expected.[7]
Mass Spectrometry ESI-MS m/z: 149 (M+H)⁺[10]ESI-MS m/z: 149 (M+H)⁺[3][9]

Table 2: Comparative Spectroscopic Data.

Synthesis and Experimental Protocols

Both isomers are typically synthesized via demethylation of their corresponding methoxy-1-indanone precursors. This process commonly involves a Lewis acid-mediated reaction.

Synthesis_Workflow cluster_5OH This compound Synthesis cluster_6OH 6-Hydroxy-1-indanone Synthesis M5 5-Methoxy-1-indanone R5 Lewis Acid (e.g., AlCl₃) Solvent (e.g., Benzene) [1] M5->R5 Demethylation P5 This compound R5->P5 M6 6-Methoxy-1-indanone R6 Lewis Acid (e.g., AlCl₃) Solvent (e.g., Toluene) [3] M6->R6 Demethylation P6 6-Hydroxy-1-indanone R6->P6

Caption: General synthesis workflow for hydroxy-indanones.

Experimental Protocol: Synthesis of 6-Hydroxy-1-indanone from 6-Methoxy-1-indanone [3]

  • Reaction Setup: Suspend aluminum chloride (5.3 g, 39.7 mmol) in toluene (75 mL) in a flask under a nitrogen atmosphere at room temperature.

  • Addition of Starting Material: Slowly add 6-Methoxy-1-indanone (2.5 g, 15.4 mmol) to the stirred suspension. Rinse the addition funnel with an additional 25 mL of toluene to ensure all the starting material is transferred.

  • Reaction: Heat the mixture to reflux and maintain for 1 hour.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it into ice water.

  • Extraction: Transfer the mixture to a separatory funnel using ethyl acetate. Separate the organic and aqueous layers.

  • Washing: Wash the organic phase sequentially with water (2x) and a saturated sodium chloride solution (1x).

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the indanone sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the structure.

Biological Activities and Signaling Pathways

1-Indanone derivatives are recognized as privileged structures in medicinal chemistry, forming the core of drugs used to treat Alzheimer's disease, cancer, and microbial infections.[11][12][13] While much of the research focuses on complex derivatives, the parent hydroxy-indanones serve as key starting materials and exhibit biological relevance.

Biological Target/ActivityThis compound Derivatives6-Hydroxy-1-indanone Derivatives
Monoamine Oxidase (MAO) Inhibition Derivatives are potential inhibitors of MAO-A and MAO-B, enzymes linked to neurotransmitter degradation and neurodegenerative diseases.[11]Also serve as precursors for MAO-A and MAO-B inhibitors.[11]
Checkpoint Kinase 1 (CHK-1) Inhibition Not a primary reported application.Used to synthesize 1,4-dihydroindeno[1,2-c]pyrazoles, which act as potent CHK-1 inhibitors, a target for cancer therapy.[3][9]
Other Activities Serves as a starting material for compounds with potential anti-inflammatory and antimicrobial activities.[14][15]Used in the total synthesis of natural products like (±)-frondosin C.[3][9]

Table 3: Comparative Biological Applications.

Signaling Pathway: Monoamine Oxidase Inhibition

Derivatives of both 5- and 6-hydroxy-1-indanone are explored as inhibitors of Monoamine Oxidase (MAO).[11] MAO enzymes are critical in the central nervous system for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibiting MAO can increase the concentration of these neurotransmitters, a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.

MAO_Pathway cluster_pathway MAO-Mediated Neurotransmitter Degradation NT Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) NT->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Indanone-based MAO Inhibitor Inhibitor->MAO Inhibition

Caption: Inhibition of the MAO signaling pathway.

Safety and Handling

A review of safety data indicates that both isomers require careful handling in a laboratory setting.

  • This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][16]

  • 6-Hydroxy-1-indanone: Harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[7]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While this compound and 6-Hydroxy-1-indanone share the same molecular formula and core structure, the positional difference of the hydroxyl group imparts distinct physicochemical properties, most notably a significant difference in melting points. This structural nuance also dictates their utility as synthetic precursors. Derivatives of both isomers are valuable for targeting enzymes like MAO. However, 6-Hydroxy-1-indanone has been specifically utilized in the synthesis of potent CHK-1 inhibitors, highlighting a divergence in their application for developing anticancer agents. This comparative guide underscores the importance of isomeric considerations in the fields of chemical synthesis and drug discovery.

References

Unveiling the Therapeutic Potential of 5-Hydroxy-1-indanone Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Hydroxy-1-indanone derivatives, summarizing their structure-activity relationships (SAR) across various biological targets. This document compiles quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate further research and development in this promising class of compounds.

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-Alzheimer, anti-inflammatory, and monoamine oxidase (MAO) inhibitory effects.[2][3][4] The strategic placement of a hydroxyl group at the 5-position of the 1-indanone ring has been shown to be a key determinant of biological activity, influencing potency and selectivity. This guide focuses on elucidating the SAR of these 5-hydroxy-substituted derivatives.

Comparative Biological Activities of this compound Derivatives

The biological evaluation of this compound derivatives has revealed their potential in several therapeutic areas. The following tables summarize the quantitative data from various studies, comparing the inhibitory activities of different analogs against key biological targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

This compound derivatives have been investigated as inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[5][6]

Compound IDR Group (Substitution on Benzylidene Moiety)AChE IC50 (µM)BChE IC50 (µM)Reference
1 4-OCH312.01-[7]
2 4-N(CH3)212.30-[7]
3 3,4-(OCH3)214.06-[7]
4 4-Cl14.06-[7]
5c meta-substituted aminopropoxy benzyl0.12-[5]
7b para-substituted aminopropoxy benzylidene-0.04[5]

A lower IC50 value indicates greater potency.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-indanone have been identified as potent and selective inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[8] MAO inhibitors are used in the treatment of Parkinson's disease and depression.[8] Studies have shown that substitution on the A-ring with a 5-hydroxy group can yield high potency MAO-B inhibition.[9]

Compound IDR Group (Substitution on Benzylidene Moiety)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
5g -0.131<2.74>20.9[9]
3f (E)-5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)>100.276>36[10]
3e Isomer of 3f-0.232 (with preincubation)-[10]
3d --0.541 (with preincubation)-[10]

A lower IC50 value indicates greater potency. A higher selectivity index indicates greater selectivity for MAO-B.

Anti-inflammatory Activity

The anti-inflammatory potential of 1-indanone derivatives has been explored, with studies evaluating their ability to inhibit the production of pro-inflammatory mediators.[3][11]

Compound IDR GroupInhibition of NO production (%)Inhibition of TNF-α (%)Inhibition of IL-6 (%)Cell LineReference
4d 4-hydroxy, 3-methoxy on benzylidene-83.7369.28RAW 264.7[3]
6a Cinnamic acid scaffoldPotentPotentPotentCellular models[11]
6o Cinnamic acid scaffoldPotentPotentPotentCellular models[11]

Higher percentage inhibition indicates greater anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used in the evaluation of this compound derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[12][13]

Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Reagents:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds and positive control (e.g., Donepezil) dissolved in DMSO

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Plate Setup: In a 96-well plate, add the assay buffer, AChE enzyme solution, and the test compound at various concentrations. Include wells for a blank (no enzyme), a negative control (no inhibitor), and a positive control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the reaction.

  • Measurement: Measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

This cell-based assay is used to evaluate the anti-inflammatory effects of compounds by measuring the production of inflammatory mediators.[3]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory cytokines such as TNF-α and IL-6, and other inflammatory mediators like nitric oxide (NO). The ability of a test compound to inhibit the production of these molecules is a measure of its anti-inflammatory activity.

Reagents:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Reagents for measuring NO (Griess reagent) and cytokines (ELISA kits for TNF-α and IL-6)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in appropriate medium until they reach the desired confluence.

  • Cell Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specific duration (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for a defined period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

Visualizing Molecular Pathways and Experimental Logic

To better understand the mechanisms of action and the experimental design, the following diagrams are provided.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis Receptor ACh Receptor ACh_cleft->Receptor Binding Indanone This compound Derivative Indanone->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Scaffold This compound Scaffold Derivatives Synthesized Derivatives (Varying R groups) Scaffold->Derivatives AChE_Assay AChE Inhibition Assay Derivatives->AChE_Assay MAO_Assay MAO Inhibition Assay Derivatives->MAO_Assay AntiInflam_Assay Anti-inflammatory Assay Derivatives->AntiInflam_Assay IC50 Determine IC50 values AChE_Assay->IC50 MAO_Assay->IC50 AntiInflam_Assay->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for structure-activity relationship (SAR) studies of this compound derivatives.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Signaling TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Indanone This compound Derivative Indanone->NFkB Inhibits

Caption: Simplified inflammatory signaling pathway in macrophages and the potential inhibitory target of this compound derivatives.

References

The Indanone Scaffold: A Comparative Guide to the Bioactivity of 5-Hydroxy-1-indanone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo bioactivity of derivatives based on the 5-hydroxy-1-indanone scaffold and related indanone analogs. While direct quantitative bioactivity data for this compound is limited in publicly available research, its structural motif is a key component in a variety of bioactive compounds. This document summarizes the reported biological activities, presents available quantitative data for these derivatives, details relevant experimental protocols, and visualizes associated signaling pathways to inform future research and drug development efforts.

Comparative Bioactivity of Indanone Derivatives

The indanone core, particularly when hydroxylated, serves as a versatile scaffold for the development of compounds with a wide range of therapeutic potential. Research has primarily focused on derivatives of this compound and its isomers, demonstrating significant activity in areas such as oncology, inflammation, and cardiovascular disease.

Anticancer Activity

Indanone derivatives have shown considerable promise as anticancer agents. Notably, thiazolyl hydrazone and benzylidene derivatives have demonstrated potent cytotoxicity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Indanone Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazolyl HydrazoneITH-6 (1-indanone derivative)HT-29 (Colon)0.41 ± 0.19[1]
SW620 (Colon)0.82 ± 0.21[1]
HCT116 (Colon)6.85 ± 1.44[1]
Gallic Acid-based IndanoneCompound 1 Ehrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[2]
Anti-inflammatory Activity

Derivatives of 6-hydroxy-1-indanone, an isomer of this compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of key pro-inflammatory cytokines.

Table 2: In Vitro Anti-inflammatory Activity of 2-Benzylidene-6-hydroxy-1-indanone Derivatives

CompoundTargetInhibition (%) at 10 µMCell LineReference
Derivative 4d TNF-α83.73RAW 264.7[3]
IL-669.28RAW 264.7[3]
Derivative 4c IL-669.28RAW 264.7[3]
Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of this compound have been investigated as potential inhibitors of ACE, a key enzyme in the regulation of blood pressure.

Table 3: In Vitro ACE Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM)Reference
12g 1.22
12j 1.31
15l 1.33
15k 1.35
12b 1.39

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Activity: TNF-α and IL-6 Inhibition Assay

Objective: To measure the inhibition of pro-inflammatory cytokine production in macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-treated control.

In Vitro ACE Inhibition Assay

Objective: To determine the inhibitory activity of a compound against angiotensin-converting enzyme.

Principle: The assay is based on the spectrophotometric measurement of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing borate buffer (pH 8.3), NaCl, and the test compound at various concentrations.

  • Enzyme Addition: Add ACE solution to the reaction mixture and pre-incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the HHL substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Extraction: Extract the hippuric acid produced with ethyl acetate.

  • Measurement: Evaporate the ethyl acetate and redissolve the hippuric acid in water. Measure the absorbance at 228 nm.

  • Data Analysis: Calculate the percentage of ACE inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of indanone derivatives are often attributed to their modulation of specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Several anti-inflammatory indanone derivatives have been shown to inhibit the NF-κB signaling pathway.[3] LPS stimulation of macrophages typically leads to the activation of IKK, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like TNF-α and IL-6.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription Indanone_Derivative Indanone Derivative Indanone_Derivative->IKK inhibits Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of Indanone Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Bioactivity Primary Bioactivity Assays (e.g., ELISA, Enzyme Inhibition) Cytotoxicity->Bioactivity Non-toxic compounds Pathway Signaling Pathway Analysis (e.g., Western Blot) Bioactivity->Pathway Active compounds Binding Target Binding Assays (e.g., SPR, MST) Pathway->Binding Animal_Model Animal Models of Disease (e.g., Xenograft, Induced Inflammation) Binding->Animal_Model Promising candidates PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

References

A Comparative Guide to the Experimental Profile of 5-Hydroxy-1-indanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results from studies on 5-Hydroxy-1-indanone and its derivatives. It aims to offer an objective comparison of their biological performance, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows. While direct quantitative data for this compound is limited in the reviewed literature, this guide extrapolates its potential activities based on the performance of its closely related derivatives.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound derivatives in comparison to standard reference compounds.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition

CompoundTargetIC50Reference CompoundIC50
This compound Derivative (12b)ACE1.388 µM[1]Lisinopril1.9 nM
This compound Derivative (12g)ACE1.221 µM[1]
This compound Derivative (12j)ACE1.312 µM[1]
This compound Derivative (15k)ACE1.350 µM[1]
This compound Derivative (15l)ACE1.331 µM[1]

Table 2: Anti-Inflammatory Activity (Heat-Induced Hemolysis)

CompoundAssayIC50Reference Compound% Inhibition (at 100 µM)
Indanone DerivativeHeat-Induced Hemolysis54.69 µg/mL[2]Diclofenac Sodium85.71%[2]

Table 3: Neuroprotective Activity (Acetylcholinesterase Inhibition)

CompoundTargetIC50Reference CompoundIC50
Indanone Derivative (general)Acetylcholinesterase (AChE)Data not available for this compoundDonepezil0.12 µM[3]

Note: The available literature primarily focuses on derivatives of this compound. Direct experimental IC50 values for this compound were not found in the reviewed studies. The data presented for "Indanone Derivative" in Table 2 is from a study on a derivative isolated from Fernandoa adenophylla[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-validation.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • This compound or its derivatives

  • Lisinopril (as a positive control)

  • Borate buffer (pH 8.3)

  • 1M HCl

  • Ethyl acetate

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (this compound derivative) and Lisinopril in a suitable solvent (e.g., DMSO).

    • Prepare a solution of ACE in borate buffer.

    • Prepare a solution of HHL in borate buffer.

  • Assay Protocol:

    • In a microcentrifuge tube, add the ACE solution and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 1M HCl.

  • Extraction and Quantification:

    • Extract the hippuric acid (HA) produced from the reaction into ethyl acetate by vigorous mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the ethyl acetate layer and evaporate it to dryness.

    • Re-dissolve the dried residue in deionized water.

    • Measure the absorbance of the resulting solution at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-Inflammatory Activity: Heat-Induced Hemolysis Assay

This assay assesses the ability of a compound to stabilize red blood cell membranes, an indicator of anti-inflammatory activity.

Materials:

  • Fresh whole human blood

  • Alsever's solution (anticoagulant)

  • Isotonic saline (0.85% NaCl)

  • Phosphate buffered saline (PBS, pH 7.4)

  • This compound or its derivatives

  • Diclofenac sodium (as a positive control)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Collect fresh human blood and mix it with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

    • Wash the packed red blood cells three times with isotonic saline.

    • Prepare a 10% v/v suspension of the packed RBCs in isotonic saline.

  • Assay Protocol:

    • Prepare different concentrations of the test compound (indanone derivative) and Diclofenac sodium in PBS.

    • In separate tubes, mix the RBC suspension with the test compound solutions.

    • A control tube should contain the RBC suspension with PBS only.

    • Incubate all tubes in a water bath at 56°C for 30 minutes.

  • Measurement of Hemolysis:

    • Cool the tubes under running tap water and then centrifuge at 2500 rpm for 5 minutes.

    • Collect the supernatant and measure the absorbance at 560 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The percentage of hemolysis inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (RBCs in PBS without the test compound) and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Neuroprotective Activity: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This in vitro assay models ischemic conditions to evaluate the neuroprotective effects of a compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • Glucose-free medium

  • Hypoxia chamber (95% N₂, 5% CO₂)

  • This compound or its derivatives

  • Donepezil (as a potential reference)

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Culture:

    • Culture neuronal cells to the desired confluency in standard culture medium.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free medium.

    • Replace the medium with fresh glucose-free medium and place the cells in a hypoxia chamber for a defined period (e.g., 4-6 hours) to induce ischemic-like injury.

  • Reperfusion and Treatment:

    • Remove the cells from the hypoxia chamber and replace the glucose-free medium with normal culture medium containing different concentrations of the test compound (indanone derivative) or the reference compound.

    • Incubate the cells under normal culture conditions for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard method such as the MTT assay (which measures mitochondrial metabolic activity) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium (an indicator of cell membrane damage).

  • Data Analysis:

    • Compare the viability of cells treated with the test compounds to that of untreated cells subjected to OGD/R to determine the percentage of neuroprotection.

    • Calculate the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by indanone derivatives and a typical experimental workflow.

G cluster_0 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Indanone Indanone Derivative Indanone->IKK Inhibits?

Caption: Potential anti-inflammatory mechanism of indanone derivatives via inhibition of the NF-κB signaling pathway.

G start Start prep_reagents Prepare Reagents (ACE, HHL, Buffer, Test Compound) start->prep_reagents pre_incubate Pre-incubate ACE with Test Compound (37°C, 10 min) prep_reagents->pre_incubate add_substrate Add HHL Substrate pre_incubate->add_substrate incubate Incubate (37°C, 30-60 min) add_substrate->incubate stop_reaction Stop Reaction (add 1M HCl) incubate->stop_reaction extract Extract Hippuric Acid (Ethyl Acetate) stop_reaction->extract measure Measure Absorbance (228 nm) extract->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.

Conclusion

The available experimental data suggests that derivatives of this compound exhibit promising biological activities, including ACE inhibition and anti-inflammatory effects. The indanone scaffold is also a key feature in the neuroprotective agent Donepezil. While direct quantitative evidence for this compound is currently sparse in the literature, the consistent activity of its derivatives strongly indicates its potential as a valuable lead compound for further investigation in the development of novel therapeutics. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to build upon in their exploration of this and related compounds. Further studies are warranted to elucidate the specific activities and mechanisms of action of this compound.

References

Indanone Derivatives in Neurological Drug Discovery: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of various indanone derivatives against key protein targets implicated in neurodegenerative diseases. The information is supported by experimental and computational data from recent scientific literature.

Indanone, a bicyclic aromatic ketone, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of agents targeting central nervous system disorders. The commercial success of Donepezil, an indanone derivative used for the treatment of Alzheimer's disease, has spurred further investigation into this chemical class. This guide synthesizes findings from multiple studies to offer a comparative view of how different indanone derivatives interact with and inhibit crucial enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidase (MAO).

Comparative Inhibitory Activity of Indanone Derivatives

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected indanone derivatives against their primary protein targets. Lower IC50 values indicate greater potency.

Compound ID/SeriesTarget ProteinIC50 (µM)Reference
Indanone-Carbamate Hybrids
Compound 4bAcetylcholinesterase (AChE)4.64[1]
Compound 4dAcetylcholinesterase (AChE)3.04[1]
Compound 7hAcetylcholinesterase (AChE)1.2[2]
Compound 7hButyrylcholinesterase (BChE)0.3[2]
2-Substituted 1-Indanone Derivatives
Compound 9Acetylcholinesterase (AChE)0.0148
Compound 14Acetylcholinesterase (AChE)0.0186
2-Heteroarylidene-1-Indanone Derivatives
SeriesMonoamine Oxidase B (MAO-B)0.0044 - 1.53[3]
SeriesMonoamine Oxidase A (MAO-A)as low as 0.061[3]
C6-Substituted Indanones
SeriesMonoamine Oxidase B (MAO-B)0.001 - 0.030[4]
Donepezil-Inspired Indanone Derivatives
Compound 4bAcetylcholinesterase (AChE)0.78[5]

Experimental Protocols: Molecular Docking of Indanone Derivatives

The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.

1. Target Protein Preparation:

  • The three-dimensional crystal structures of the target proteins (e.g., human AChE, BChE, MAO-A, and MAO-B) are obtained from the Protein Data Bank (PDB).[6]

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as GROMOS 96.[7]

  • The protein structure is then energy minimized to relieve any steric clashes.[7]

2. Ligand Preparation:

  • The 2D structures of the indanone derivatives are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are then energy minimized using a suitable force field (e.g., MMFF94).

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock Vina or GOLD.[5][7]

  • A grid box is defined around the active site of the target protein to encompass the binding pocket.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • The binding affinity of each pose is calculated and scored based on the program's scoring function. The pose with the lowest binding energy is typically considered the most favorable.[7]

4. Analysis of Docking Results:

  • The binding modes of the indanone derivatives are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the amino acid residues in the active site.

Visualizing Molecular Docking and Biological Pathways

To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a relevant biological signaling pathway.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (from PDB) PDB_prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_prep Ligand Design/Select Indanone Derivatives Ligand_prep Prepare Ligand (Energy minimization) Ligand->Ligand_prep Docking Perform Docking (e.g., AutoDock, GOLD) PDB_prep->Docking Ligand_prep->Docking Scoring Score & Rank Poses (Binding Energy) Docking->Scoring Analysis Analyze Binding Mode (Interactions) Scoring->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A generalized workflow for molecular docking studies.

cholinergic_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT ChAT ChAT->ACh_synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh ACh_vesicle->ACh_release AChE AChE ACh_release->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_release->ACh_receptor Choline_reuptake Choline AChE->Choline_reuptake Indanone Indanone Derivative Indanone->AChE Inhibition Choline_reuptake->Choline Reuptake Signal Signal Transduction (Cognition, Memory) ACh_receptor->Signal

Caption: The cholinergic signaling pathway and the inhibitory action of indanone derivatives on AChE.[8][9][10][11]

Conclusion

The comparative analysis of docking studies reveals that indanone derivatives are a versatile class of compounds with potent inhibitory effects on key enzymes implicated in neurodegenerative diseases.[1] Notably, different substitutions on the indanone scaffold can significantly influence their potency and selectivity towards AChE, BChE, and MAO.[3][4] The data presented herein, alongside the outlined experimental protocols, can serve as a valuable resource for the rational design and development of novel indanone-based therapeutics. Molecular docking continues to be an indispensable tool in predicting the binding modes and affinities of these compounds, guiding the synthesis of more effective and selective inhibitors.

References

Head-to-head comparison of different synthetic pathways for 5-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 5-Hydroxy-1-indanone is a valuable building block in the synthesis of various biologically active molecules.[1] This guide provides a head-to-head comparison of different synthetic pathways to this compound, offering a comprehensive overview of their methodologies, yields, and reaction conditions to aid in the selection of the most suitable route for a given application.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical strategies. The most prominent methods include the demethylation of a methoxy precursor, a "one-pot" Friedel-Crafts reaction, cyclization of a hydroxyphenylpropionic acid, a multi-step route from a dibromophenol, and the conversion of an amino-indanone. Each pathway presents its own set of advantages and challenges in terms of starting material availability, reaction complexity, and overall efficiency.

Synthetic PathwayStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Purity/Characterization
1. Demethylation 5-Methoxy-1-indanoneAluminum trichloride (AlCl₃), BenzeneReflux, 5 hours90Yellow solid. ¹H NMR data available.[2]
2. "One-pot" Reaction Anisole, 3-Chloropropionyl chlorideAlCl₃/LiCl or AlCl₃/LiCl/NaBrRoom temperature for 8-15h, then 100-170°C for 4-8h84.5 - 86.5Brown product. Melting point: 175.0-176.5°C. ¹H NMR and ¹³C NMR data available.[3]
3. Friedel-Crafts Alkylation (3-hydroxyphenyl)propionic acidPolyphosphoric acid180°CVariable (produces mixture)Results in a mixture of 5-hydroxy and 7-hydroxy isomers, making separation difficult.[4]
4. From 2,6-dibromophenol 2,6-dibromophenol, 3-Chloropropionyl chlorideTriethylamine, Lewis Acid, 10% Palladium on carbon (Pd/C)Multi-step process with varying conditions92 (final debromination step)¹H NMR and m/z data available for the final product.[5]
5. From 5-amino-1-indanone 5-amino-1-indanoneReagents for Sandmeyer reaction--Starting material is difficult to obtain.[5]

Experimental Protocols

Pathway 1: Demethylation of 5-Methoxy-1-indanone

This method is a straightforward approach that relies on the cleavage of the methyl ether of the readily available 5-methoxy-1-indanone.

Procedure:

  • To a solution of 5-methoxy-1-indanone (2 g, 12.3 mmol) in benzene (50 ml), add aluminum trichloride (4 g, 31 mmol).

  • Heat the mixture at reflux for 5 hours.

  • After cooling, extract the product with ethyl acetate.

  • Evaporate the organic phase and purify the residue by flash chromatography using a solvent system of CH₂Cl₂/CH₃CN (90/10) to yield this compound as a yellow solid (1.65 g, 90% yield).[2]

Start 5-Methoxy-1-indanone Reagent AlCl₃, Benzene Start->Reagent Process Reflux, 5h Reagent->Process Workup Extraction with Ethyl Acetate Process->Workup Purification Flash Chromatography Workup->Purification End This compound Purification->End

Pathway 1: Demethylation Workflow
Pathway 2: "One-pot" Synthesis from Anisole

This efficient "one-pot" procedure combines a Friedel-Crafts acylation, an intramolecular Friedel-Crafts alkylation, and a demethylation step without the need for isolation of intermediates.

Procedure:

  • In a four-necked reactor under a nitrogen atmosphere, add dichloromethane (200 ml), aluminum trichloride (80.0 g), and lithium chloride (14.1 g).

  • Add anisole (10.8 g) to the mixture.

  • Slowly add a solution of 3-chloropropionyl chloride (13.3 g) in dichloromethane (50 ml) while stirring.

  • Allow the reaction to proceed at room temperature for 10 hours.

  • Remove the dichloromethane under reduced pressure.

  • Heat the reaction mixture in an oil bath to 125°C for 4 hours.

  • After cooling, slowly add 300 ml of dilute hydrochloric acid to decompose the reaction mixture.

  • Adjust the pH of the aqueous phase to 3-5 and extract with ethyl acetate (3 x 150 ml).

  • Dry the combined organic phases with anhydrous MgSO₄ and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield 12.5 g (84.5% yield) of this compound as a brown solid.[3]

cluster_0 Friedel-Crafts Acylation cluster_1 Intramolecular Alkylation & Demethylation Anisole Anisole Catalyst1 AlCl₃/LiCl in DCM Anisole->Catalyst1 ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Catalyst1 Intermediate 3-chloro-4'-(methoxy)propiophenone Catalyst1->Intermediate Heating Heat to 125°C Intermediate->Heating Workup2 Acidic Workup & Extraction Heating->Workup2 Purification2 Recrystallization Workup2->Purification2 End2 This compound Purification2->End2

Pathway 2: "One-pot" Reaction Scheme
Pathway 4: Multi-step Synthesis from 2,6-dibromophenol

This pathway offers a high-yield final step but involves a multi-step sequence, which may be less desirable for large-scale production.

Procedure (Final Debromination Step):

  • Add the brominated intermediate (Compound III, 22g, 0.072 mol) to 420 ml of methanol.

  • Add 2 g of 10% palladium on carbon (Pd/C).

  • Under an argon atmosphere, heat the mixture to 40°C and stir for 6 hours.

  • Monitor the reaction completion using TLC.

  • Cool the reaction solution to room temperature and add water and ethyl acetate for extraction.

  • Separate the organic phase and wash it three times with saturated aqueous sodium chloride and saturated sodium bicarbonate solution.

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain 9.8 g (92% yield) of this compound.[5]

Start4 2,6-dibromophenol Step1 React with 3-chloropropionyl chloride Start4->Step1 IntermediateII Compound II Step1->IntermediateII Step2 Lewis Acid Cyclization IntermediateII->Step2 IntermediateIII Compound III (Brominated Indanone) Step2->IntermediateIII Step3 Debromination with 10% Pd/C, H₂ (or equivalent) IntermediateIII->Step3 End4 This compound Step3->End4

References

Navigating the Path to Clinical Success: A Comparative Guide to the Pharmacokinetic Profiling of Novel 5-Hydroxy-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel compound from the bench to the bedside is fraught with challenges. A critical hurdle in this process is establishing a favorable pharmacokinetic profile. This guide provides a comparative framework for novel 5-hydroxy-1-indanone derivatives, potent cholinesterase inhibitors with therapeutic potential for neurodegenerative diseases like Alzheimer's. By benchmarking against established cholinesterase inhibitors—donepezil, rivastigmine, and galantamine—we offer a roadmap for the preclinical development of this promising new chemical class.

While specific pharmacokinetic data for novel this compound derivatives are not yet publicly available, this guide outlines the essential experiments and desirable target product profile. The data presented for the comparator drugs serve as a benchmark for the development of new chemical entities.

Comparative Pharmacokinetic Profiles of Marketed Cholinesterase Inhibitors

A successful cholinesterase inhibitor should exhibit a pharmacokinetic profile that ensures sustained target engagement with a convenient dosing regimen and minimal adverse effects. The following table summarizes the key pharmacokinetic parameters of three widely prescribed cholinesterase inhibitors.

ParameterDonepezilRivastigmineGalantamine
Time to Peak (Tmax) (hours) ~3-8[1]~1[2]~1[3]
Elimination Half-life (t½) (hours) ~70-80[1][4]~1.5[2]~7[3]
Oral Bioavailability (%) ~100%~36-40%[2][5]~90%[3][6]
Plasma Protein Binding (%) ~96%[1]~40%[2]~18%[3]
Primary Metabolism CYP2D6, CYP3A4, Glucuronidation[1]Esterase-mediated hydrolysis[7]CYP2D6, CYP3A4[7]

Charting the Course: Experimental Workflow for Pharmacokinetic Profiling

A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development. The following workflow outlines the key in vitro and in vivo studies required to build a comprehensive pharmacokinetic profile for novel this compound derivatives.

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Solubility Solubility Permeability (PAMPA, Caco-2) Permeability (PAMPA, Caco-2) Solubility->Permeability (PAMPA, Caco-2) Metabolic Stability (Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Permeability (PAMPA, Caco-2)->Metabolic Stability (Microsomes, Hepatocytes) Plasma Protein Binding Plasma Protein Binding Metabolic Stability (Microsomes, Hepatocytes)->Plasma Protein Binding CYP450 Inhibition CYP450 Inhibition Plasma Protein Binding->CYP450 Inhibition Single Ascending Dose (Rodent) Single Ascending Dose (Rodent) CYP450 Inhibition->Single Ascending Dose (Rodent) Oral Bioavailability (Rodent) Oral Bioavailability (Rodent) Single Ascending Dose (Rodent)->Oral Bioavailability (Rodent) Tissue Distribution (Rodent) Tissue Distribution (Rodent) Oral Bioavailability (Rodent)->Tissue Distribution (Rodent) Excretion/Mass Balance (Rodent) Excretion/Mass Balance (Rodent) Tissue Distribution (Rodent)->Excretion/Mass Balance (Rodent) Dose-Response Relationship Dose-Response Relationship Excretion/Mass Balance (Rodent)->Dose-Response Relationship Prediction of Human PK Prediction of Human PK Dose-Response Relationship->Prediction of Human PK In Vitro ADME Screening In Vitro ADME Screening In Vivo Pharmacokinetic Studies In Vivo Pharmacokinetic Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

A generalized experimental workflow for preclinical pharmacokinetic profiling.

The Target: Cholinergic Signaling in Alzheimer's Disease

This compound derivatives are being investigated as cholinesterase inhibitors. The therapeutic rationale for these compounds is rooted in the cholinergic hypothesis of Alzheimer's disease, which postulates that cognitive decline is associated with a deficiency in the neurotransmitter acetylcholine.[8] By inhibiting the enzymes that break down acetylcholine (acetylcholinesterase and butyrylcholinesterase), these drugs increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[9]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesis ACh Acetylcholine ACh_Vesicle->ACh Release AChE Acetylcholinesterase ACh->AChE Degradation ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor 5_Hydroxy_1_indanone This compound Derivative (Inhibitor) 5_Hydroxy_1_indanone->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Simplified diagram of a cholinergic synapse and the mechanism of action of cholinesterase inhibitors.

Essential Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and reproducible pharmacokinetic data. Below are methodologies for key in vitro assays.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of a drug candidate that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Methodology:

  • Preparation: A solution of the this compound derivative is prepared in plasma from the relevant species (e.g., rat, human) at a final concentration of 1-10 µM.[6]

  • Dialysis: The plasma sample is loaded into the sample chamber of a RED device, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the buffer chamber.[6]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a predetermined time (typically 4-6 hours) to allow for equilibrium to be reached.[10]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both aliquots is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To assess the intrinsic clearance of a drug candidate by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), in the liver.

Methodology:

  • Incubation Mixture: The this compound derivative (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • Analysis: The concentration of the parent drug remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.

Cytochrome P450 Inhibition Assay

Objective: To evaluate the potential of a drug candidate to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.

Methodology:

  • Incubation: The this compound derivative at various concentrations is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and a NADPH-regenerating system at 37°C.[11]

  • Metabolite Formation: The reaction is allowed to proceed for a specific time, during which the probe substrate is converted to its metabolite by the active CYP enzyme.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution.

  • Analysis: The amount of metabolite formed is quantified by LC-MS/MS.[11]

  • IC50 Determination: The concentration of the this compound derivative that causes 50% inhibition of metabolite formation (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Determination of Oral Bioavailability in Rats

Objective: To determine the fraction of an orally administered dose of a drug candidate that reaches the systemic circulation.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dosing: Two groups of animals are used. One group receives the this compound derivative intravenously (IV) at a specific dose, while the other group receives it orally (PO) via gavage.[12]

  • Blood Sampling: Blood samples are collected from a cannulated vein at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).[12]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Analysis: The concentration of the drug in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate the Area Under the Curve (AUC) for both the IV and PO routes.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[12]

Conclusion

The development of novel this compound derivatives as cholinesterase inhibitors holds significant promise for the treatment of Alzheimer's disease and other neurodegenerative disorders. A thorough and systematic approach to pharmacokinetic profiling is paramount to their success. By utilizing the established pharmacokinetic profiles of marketed drugs as benchmarks and employing the detailed experimental protocols outlined in this guide, researchers can efficiently identify and advance candidates with the highest probability of clinical success. The provided visualizations of the experimental workflow and the underlying signaling pathway serve to further guide the strategic development of this important new class of therapeutic agents.

References

A Comparative Benchmarking Guide: 5-Hydroxy-1-indanone Derivatives Versus Known Inhibitors in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 5-Hydroxy-1-indanone derivatives against established inhibitors for two key enzymatic targets: Angiotensin-Converting Enzyme (ACE) and Monoamine Oxidase (MAO). The data presented is compiled from various studies to offer a broad perspective on the potential of this class of compounds in drug discovery.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound derivatives and known inhibitors against their respective enzyme targets. Lower IC50 values indicate greater potency.

Angiotensin-Converting Enzyme (ACE) Inhibitors
CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (nM)
This compound Derivative (12g)ACE1.220696Lisinopril1.9
This compound Derivative (12j)ACE1.312428Lisinopril1.9
This compound Derivative (15l)ACE1.330764Lisinopril1.9
This compound Derivative (15k)ACE1.349671Lisinopril1.9
This compound Derivative (12b)ACE1.388024Lisinopril1.9

Note: The IC50 values for the this compound derivatives and Lisinopril are sourced from different studies and are presented for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

Monoamine Oxidase (MAO) Inhibitors
CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
2-benzylidene-1-indanone derivative (5g)MAO-A0.131ClorgylineMAO-AIrreversible
2-benzylidene-1-indanone derivativesMAO-B<2.74 (twelve compounds <0.1)Selegiline (L-deprenyl)MAO-BIrreversible
---------RasagilineMAO-BIrreversible
---------PargylineMAO-BIrreversible
---------MoclobemideMAO-AReversible

Note: The 2-benzylidene-1-indanone derivatives are structurally related to this compound. The IC50 values presented are from a study evaluating a series of these compounds.[1] Known MAO inhibitors often exhibit irreversible inhibition, making direct IC50 comparisons with reversible inhibitors complex.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods found in the literature.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a common spectrophotometric method for determining ACE inhibitory activity using the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Materials:

  • Purified ACE (e.g., from rabbit lung)

  • FAPGG substrate

  • HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl2

  • Test compounds (this compound derivatives)

  • Known ACE inhibitor (e.g., Lisinopril) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO). Prepare the FAPGG substrate solution in the HEPES buffer.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • A solution of the test compound at various concentrations.

    • A solution of purified ACE.

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the FAPGG substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The hydrolysis of FAPGG by ACE results in a decrease in absorbance.[2][3][4]

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common fluorometric method for assessing the inhibition of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine or p-Tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds (this compound derivatives)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, and detection reagents in the phosphate buffer.

  • Assay Reaction: In a 96-well black plate, add the following to each well:

    • A solution of the test compound at various concentrations.

    • A solution of either MAO-A or MAO-B enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).[5]

  • Initiation of Reaction: Add the substrate and the detection mixture (e.g., Amplex Red and HRP) to each well. The MAO-catalyzed oxidation of the substrate produces hydrogen peroxide, which reacts with the fluorescent probe in the presence of HRP to generate a fluorescent product.

  • Measurement: Incubate the plate at 37°C, protected from light, and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by the inhibitors discussed.

ACE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Renin AngiotensinI AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Bradykinin Bradykinin Bradykinin->ACE InactivePeptides Inactive Peptides ACE->AngiotensinII ACE->InactivePeptides PKC PKC AT1R->PKC MAPK MAPK Pathway PKC->MAPK Vasoconstriction Vasoconstriction MAPK->Vasoconstriction Aldosterone Aldosterone MAPK->Aldosterone Inhibitor This compound Derivatives / Lisinopril Inhibitor->ACE Inhibition Renin->AngiotensinI

Caption: Angiotensin-Converting Enzyme (ACE) Signaling Pathway Inhibition.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO MAO Monoamines->MAO Monoamines_cleft Monoamines Monoamines->Monoamines_cleft Aldehyde Aldehyde Metabolites MAO->Aldehyde Receptors Postsynaptic Receptors Monoamines_cleft->Receptors Signal Signal Transduction Receptors->Signal Inhibitor 2-Benzylidene-1-indanone Derivatives / Known MAOIs Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Signaling Pathway Inhibition.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-1-indanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Hydroxy-1-indanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified with the following hazards:

  • Skin Irritation

  • Eye Irritation

  • Specific target organ toxicity — single exposure (respiratory system)

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Eyeshields or safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask, such as a type N95 (US), is recommended, especially when handling the solid form to avoid dust formation.

  • Body Protection: A lab coat or other suitable protective clothing.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] The primary and required method for disposal is to engage a licensed hazardous waste disposal company.[1]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes the pure compound, contaminated labware (e.g., pipette tips, weighing boats, gloves), and solutions.

    • Segregate this compound waste from other incompatible chemical wastes. It should be kept away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, sturdy, and leak-proof container. The original product container can be a suitable option if it is in good condition.

    • Ensure the container is always securely closed, except when adding waste.[1][2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • The label must also include the CAS Number (3470-49-3), the approximate quantity of the waste, and the date of accumulation.[1]

  • Temporary Storage in the Laboratory:

    • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA).

    • The SAA must be in a cool, dry, and well-ventilated location, away from heat and sources of ignition.[1][2]

  • Arranging for Final Disposal:

    • Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by a licensed hazardous waste disposal company.

    • Follow your institution's specific procedures for requesting a waste pickup.[1]

Accidental Release Measures

In the event of a spill, take the following immediate actions:

  • Avoid Dust Formation: Take care to avoid generating dust from the solid material.

  • Containment: Sweep up the spilled solid material and place it into a suitable, closed container for disposal as hazardous waste.[3]

  • Ventilation: Ensure the area is well-ventilated.

  • Environmental Protection: Do not let the product enter drains.

Quantitative Data

Specific quantitative regulatory limits for the disposal of this compound, such as permissible concentration levels for disposal or specific reportable quantities under regulations like SARA Title III, have not been established. Therefore, it is essential to treat all waste containing this compound as hazardous and dispose of it through a licensed contractor.

ParameterValue/Instruction
RCRA Waste Codes Not specifically listed. Treat as a chemical waste.
SARA 302 EHS No chemicals in this material are subject to the reporting requirements.
SARA 313 This material does not contain any chemical components with known CAS numbers that exceed the threshold reporting levels.

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Identify this compound Waste (Pure, Contaminated Labware, Solutions) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) A->B C Collect in a Labeled, Sealed Container B->C Proceed with collection D Store in Designated Satellite Accumulation Area C->D E Segregate from Incompatible Wastes D->E F Arrange for Pickup by a Licensed Waste Disposal Company E->F Container is full or per institutional guidelines G Drain Disposal H Regular Trash Disposal

References

Personal protective equipment for handling 5-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 5-Hydroxy-1-indanone.

Chemical Identifier:

NameThis compound
CAS Number 3470-49-3
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)H315WarningCauses skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2)H319WarningCauses serious eye irritation[1][2]
Specific target organ toxicity — (single exposure)H335WarningMay cause respiratory irritation[1][2]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

Personal Protective Equipment (PPE)

Adherence to proper PPE is crucial to minimize exposure. The required level of PPE may vary based on experimental conditions and quantities of the substance being handled.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are essential. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[3]
Body Protection A lab coat or a chemical-resistant apron or coverall should be worn to protect the skin.[3] For larger quantities or significant splash risk, a chemical-resistant suit may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] If a fume hood is not available or if aerosolization is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be used.[1][4]

Operational Plan: Step-by-Step Handling and Experimentation

A systematic approach to handling ensures safety and procedural integrity.

cluster_prep 1. Preparation cluster_handling 2. Handling and Experimentation cluster_cleanup 3. Cleanup and Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Accessibility prep_setup->prep_emergency handle_weigh Weigh Solid Carefully to Avoid Dust prep_emergency->handle_weigh handle_transfer Transfer Using Spatula handle_weigh->handle_transfer handle_dissolve Add Slowly to Solvent to Dissolve handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disp_solid Collect Solid Waste in Labeled, Sealed Container cleanup_wash->disp_solid disp_contaminated Dispose of Contaminated Labware as Hazardous Waste disp_solid->disp_contaminated

Workflow for Safe Handling of this compound.

1. Preparation:

  • Don Appropriate PPE: Before handling, ensure all recommended personal protective equipment is worn correctly.[3]

  • Set Up in a Controlled Environment: All work should be performed in a well-ventilated area, preferably inside a chemical fume hood.[3][4]

  • Verify Emergency Equipment: Confirm the location and functionality of safety showers and eyewash stations.[4]

2. Handling and Experimentation:

  • Weighing and Transferring: Handle solid this compound with care to prevent dust generation.[3] Use a spatula for transfers. Weighing should be conducted within a fume hood or a balance enclosure.[3]

  • Dissolving and Mixing: When creating solutions, add the compound to the solvent slowly to prevent splashing.[3]

3. Cleanup and Decontamination:

  • Decontaminate Surfaces: Clean all work surfaces thoroughly after use.

  • Remove PPE: Remove personal protective equipment in a manner that avoids contamination of skin or personal clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[4]

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container designated for hazardous chemical waste.[4] Do not mix with regular trash.
Contaminated Labware Disposable items such as gloves, weigh boats, and pipette tips should be placed in a designated hazardous waste container.[3]
Chemical Solutions Dispose of solutions containing this compound in accordance with local and institutional hazardous waste protocols.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1-indanone
Reactant of Route 2
5-Hydroxy-1-indanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。